molecular formula C11H9ClN2O2 B1311315 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid CAS No. 220461-68-7

2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B1311315
CAS No.: 220461-68-7
M. Wt: 236.65 g/mol
InChI Key: JBSFTFLMZMRNLI-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C11H9ClN2O2 and its molecular weight is 236.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4-(3-methylpyrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-7-4-5-14(13-7)8-2-3-9(11(15)16)10(12)6-8/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSFTFLMZMRNLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445766
Record name 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220461-68-7
Record name 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic Acid: A Key Intermediate in the Synthesis of Mavacamten

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid (CAS 220461-68-7) is a specialized organic compound that has emerged as a critical building block in modern pharmaceutical synthesis. Its primary significance lies in its role as a key intermediate in the manufacture of Mavacamten, a first-in-class cardiac myosin inhibitor. Mavacamten is an allosteric and reversible inhibitor of cardiac myosin ATPase developed for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (oHCM). This guide provides a comprehensive technical overview of the compound's properties, synthesis, and its pivotal role in the development of this targeted therapy.

Physicochemical and Analytical Data

Precise characterization of this intermediate is essential for its effective use in multi-step pharmaceutical manufacturing. The following tables summarize its key properties.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 220461-68-7
Molecular Formula C₁₁H₉ClN₂O₂
Molecular Weight 236.66 g/mol
Purity Typically ≥95% (commercial grade)
Appearance White to off-white solid

Note: Additional properties such as melting point, solubility, and pKa are not consistently reported in publicly available literature and should be determined empirically for specific lots.

Table 2: Analytical Data Summary

Analysis TypeData
¹H NMR Data not publicly available. Expected signals would correspond to the aromatic protons of the benzoic acid ring, the pyrazole ring protons, and the methyl group protons.
¹³C NMR Data not publicly available. Expected signals would include carbons of the carboxylic acid, the substituted benzene ring, the pyrazole ring, and the methyl group.
Mass Spectrometry Data not publicly available. Expected [M+H]⁺ peak around m/z 237.04.
Infrared (IR) Data not publicly available. Expected characteristic peaks for C=O (carboxylic acid), C-Cl, C=N, and aromatic C-H stretches.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that is crucial for the overall synthesis of Mavacamten. While specific, detailed industrial protocols are proprietary, the general synthetic approach can be inferred from patent literature. The process typically involves the coupling of a substituted pyrazole with a chlorobenzoic acid derivative.

Experimental Workflow: General Synthesis Pathway

The following diagram illustrates a logical workflow for the synthesis of the title compound, starting from commercially available precursors.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Purification cluster_4 Final Product A 2,4-Dichlorobenzoic Acid C Nucleophilic Aromatic Substitution (or Buchwald-Hartwig Amination) A->C B 3-Methyl-1H-pyrazole B->C D This compound C->D E Workup & Crystallization D->E F Purified Intermediate E->F

Caption: A generalized workflow for the synthesis of the target intermediate.

Experimental Protocol: Representative Synthesis

A detailed, step-by-step protocol for the synthesis of this compound is not publicly available. However, a representative procedure for a similar transformation, such as a nucleophilic aromatic substitution or a copper/palladium-catalyzed N-arylation (e.g., Buchwald-Hartwig or Ullmann condensation), would be as follows. This is a generalized protocol and requires optimization.

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 2,4-dichlorobenzoic acid (1 equivalent), 3-methyl-1H-pyrazole (1.1 equivalents), a suitable base such as potassium carbonate or cesium carbonate (2-3 equivalents), and a copper(I) or palladium catalyst with an appropriate ligand (e.g., CuI with L-proline, or a Pd catalyst with a biarylphosphine ligand).

  • Solvent Addition: Add a high-boiling point aprotic polar solvent, such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Workup: After cooling to room temperature, quench the reaction by adding water and acidify the mixture with an acid like hydrochloric acid (HCl) to a pH of approximately 2-3. This protonates the carboxylate to precipitate the product.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water, or ethyl acetate/heptane) to yield the final product.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Role in Mavacamten and Mechanism of Action

The significance of this compound is intrinsically linked to the therapeutic action of Mavacamten. Mavacamten targets the underlying pathophysiology of hypertrophic cardiomyopathy (HCM), a disease characterized by excessive heart muscle contraction (hypercontractility) due to mutations in sarcomere proteins.

Mavacamten's Signaling Pathway and Mechanism of Inhibition

Mavacamten functions by directly inhibiting cardiac myosin. It modulates the number of myosin heads that are available to form cross-bridges with actin filaments, thereby reducing the force of contraction. It stabilizes myosin in an energy-sparing, "super-relaxed" state, which leads to reduced ATP hydrolysis and improved diastolic function.

The diagram below illustrates the mechanism of cardiac muscle contraction and the inhibitory action of Mavacamten.

G cluster_0 Cardiac Sarcomere Contraction Cycle cluster_1 Pathophysiology in HCM Myosin_SRX Myosin Head (Super-Relaxed State) Myosin_Active Myosin Head (Active State) Myosin_SRX->Myosin_Active Activation CrossBridge Myosin-Actin Cross-Bridge Myosin_Active->CrossBridge ATP_hydrolysis ATP Hydrolysis Myosin_Active->ATP_hydrolysis Actin Actin Filament Actin->CrossBridge PowerStroke Power Stroke (Contraction) CrossBridge->PowerStroke Pi release PowerStroke->Myosin_Active ADP release, ATP binding Hypercontractility Hypercontractility PowerStroke->Hypercontractility HCM Hypertrophic Cardiomyopathy (HCM) HCM->Myosin_Active Shifts equilibrium to Active State Mavacamten Mavacamten Mavacamten->Myosin_SRX Stabilizes Mavacamten->Myosin_Active Inhibits ATPase

Caption: Mechanism of Mavacamten in the cardiac sarcomere.

Conclusion

This compound is a non-pharmacologically active intermediate whose value is defined by its indispensable role in the synthesis of Mavacamten. For researchers and developers in the cardiovascular field, understanding the synthesis and properties of this key precursor is fundamental to the production and further innovation of cardiac myosin inhibitors. The stringent control of its purity and characterization is paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient. As targeted therapies like Mavacamten become more prevalent, the efficient and reliable synthesis of such key intermediates will continue to be an area of significant scientific and commercial importance.

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid is a heterocyclic carboxylic acid containing a pyrazole moiety. The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This technical guide provides a summary of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and an overview of the potential biological significance of this class of molecules.

Core Physicochemical Properties

While specific experimentally determined physicochemical data for this compound is limited in publicly available literature, its fundamental properties and predicted values are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 220461-68-7[4]
Molecular Formula C₁₁H₉ClN₂O₂[4]
Molecular Weight 236.66 g/mol [4]
Predicted Melting Point 180-250 °CEstimated based on similar structures
Predicted Boiling Point > 400 °CEstimated based on similar structures
Predicted pKa 3.5 - 4.5Estimated for the carboxylic acid group
Predicted Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMFGeneral characteristic of similar compounds
Predicted logP 2.5 - 3.5Estimated based on structure

Note: Predicted values are estimations based on the chemical structure and data from analogous compounds and should be confirmed by experimental analysis.

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These protocols are generalized and may require optimization for the specific compound.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method [5][6][7][8]

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Melting_Point_Determination cluster_workflow Melting Point Determination Workflow Sample_Preparation Sample Preparation (Dry and Powdered) Capillary_Loading Capillary Tube Loading Sample_Preparation->Capillary_Loading Pack sample Apparatus_Setup Melting Point Apparatus Setup Capillary_Loading->Apparatus_Setup Place in apparatus Heating_and_Observation Slow Heating and Visual Observation Apparatus_Setup->Heating_and_Observation Apply heat Data_Recording Record Melting Range (Onset to Completion) Heating_and_Observation->Data_Recording Observe phase change

Workflow for Melting Point Determination.
pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa of the carboxylic acid group is of primary interest.

Methodology: Potentiometric Titration [9][10][11]

  • Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low) to a known concentration (e.g., 0.01 M).

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method [1][2][3][12][13]

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The two phases are carefully separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Biological Context and Potential Mechanism of Action

While the specific biological targets of this compound have not been explicitly reported, the pyrazole scaffold is a well-established pharmacophore in many antimicrobial agents.[14][15][16] A common mechanism of action for pyrazole-containing antibacterials is the inhibition of DNA gyrase.[17][18][19][20][21]

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, a process that requires ATP hydrolysis. Inhibition of DNA gyrase leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death.

DNA_Gyrase_Inhibition cluster_pathway General Mechanism of DNA Gyrase Inhibition by Pyrazole Compounds Pyrazole_Compound Pyrazole Compound (e.g., 2-Chloro-4-(3-methyl- 1H-pyrazol-1-yl)benzoic acid) Binding Binding to DNA Gyrase (ATP-binding site) Pyrazole_Compound->Binding DNA_Gyrase Bacterial DNA Gyrase DNA_Gyrase->Binding Inhibition Inhibition of ATP Hydrolysis Binding->Inhibition Supercoiling_Block Blockage of DNA Supercoiling Inhibition->Supercoiling_Block Replication_Disruption Disruption of DNA Replication and Repair Supercoiling_Block->Replication_Disruption Cell_Death Bacterial Cell Death Replication_Disruption->Cell_Death

Proposed Mechanism of Action via DNA Gyrase Inhibition.

Conclusion

References

synthesis pathway for 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for this compound, a molecule of interest in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the formation of a key hydrazine intermediate, followed by the construction of the pyrazole ring via the Knorr pyrazole synthesis. This guide presents detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

The synthesis of this compound is primarily achieved through a two-step sequence:

  • Step 1: Synthesis of 2-Chloro-4-hydrazinylbenzoic acid. This intermediate is prepared from 4-amino-2-chlorobenzoic acid via a diazotization reaction followed by reduction of the resulting diazonium salt.

  • Step 2: Knorr Pyrazole Synthesis. The target molecule is then synthesized through the cyclocondensation of 2-Chloro-4-hydrazinylbenzoic acid with acetylacetone.

Experimental_Workflow cluster_synthesis_hydrazine Synthesis of 2-Chloro-4-hydrazinylbenzoic acid cluster_knorr_synthesis Knorr Pyrazole Synthesis start_hydrazine Start: 4-amino-2-chlorobenzoic acid diazotization Diazotization (NaNO2, HCl, 0-5 °C) start_hydrazine->diazotization reduction Reduction (SnCl2 or Na2SO3) diazotization->reduction isolation_hydrazine Isolation and Purification reduction->isolation_hydrazine product_hydrazine Product: 2-Chloro-4-hydrazinylbenzoic acid isolation_hydrazine->product_hydrazine start_knorr Start: 2-Chloro-4-hydrazinylbenzoic acid + Acetylacetone product_hydrazine->start_knorr reaction_knorr Reaction (Ethanol, Acetic Acid, Reflux) start_knorr->reaction_knorr isolation_knorr Isolation and Purification reaction_knorr->isolation_knorr final_product Final Product: this compound isolation_knorr->final_product

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of Pyrazole-Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the potential mechanisms of action of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid by examining the activities of structurally related pyrazole-benzoic acid derivatives. As of this writing, specific research on the mechanism of action for this compound is not publicly available. The information presented herein is based on studies of analogous compounds and is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction

The pyrazole ring is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] When coupled with a benzoic acid moiety, these compounds have demonstrated significant potential as both antimicrobial and anticancer agents.[2][3] This guide synthesizes the current understanding of the mechanisms through which these derivatives exert their therapeutic effects, providing a framework for investigating the biological activity of this compound.

Antimicrobial Activity of Pyrazole-Benzoic Acid Derivatives

Several pyrazole-benzoic acid derivatives have emerged as potent antibacterial agents, particularly against Gram-positive bacteria.[4] Their mechanisms of action are multifaceted and primarily target the integrity and function of the bacterial cell.

Disruption of Bacterial Cell Membranes

A prominent mechanism of action for certain 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives is the permeabilization of the bacterial cell membrane.[5][6] This disruption leads to the leakage of intracellular components and ultimately cell death.

The assessment of membrane permeability can be conducted using flow cytometry and protein leakage assays.[5][6]

  • Flow Cytometry: Bacterial cells are treated with the test compound and then stained with fluorescent dyes such as propidium iodide (PI) and SYTO 9. PI can only enter cells with compromised membranes, while SYTO 9 stains all cells. An increase in PI fluorescence indicates membrane damage.

  • Protein Leakage Assay: The concentration of protein in the supernatant of a bacterial culture is measured after treatment with the test compound. An increase in extracellular protein concentration suggests leakage from the cytoplasm due to membrane disruption.

Compound Pyrazole-Benzoic Acid Derivative Membrane Bacterial Cell Membrane Compound->Membrane Interaction Permeabilization Membrane Permeabilization Membrane->Permeabilization Leakage Leakage of Intracellular Components (Ions, ATP, Proteins) Permeabilization->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Bacterial cell membrane disruption by pyrazole-benzoic acid derivatives.

Inhibition of Fatty Acid Biosynthesis

CRISPR interference (CRISPRi) studies on certain 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives have identified the fatty acid biosynthesis (FAB) pathway as a key target.[4] Inhibition of this essential pathway disrupts the production of lipids necessary for building and maintaining the bacterial cell membrane.

CRISPRi coupled with high-throughput sequencing (CRISPRi-Seq) can be used to identify the molecular target of a compound. A library of guide RNAs targeting essential bacterial genes is used. Bacteria are treated with a sub-lethal concentration of the compound, and the guide RNAs that are depleted or enriched in the surviving population are identified by sequencing. Depletion of a guide RNA targeting a specific gene suggests that the compound inhibits the product of that gene.[4]

Compound Pyrazole-Benzoic Acid Derivative FAB_Enzymes Fatty Acid Biosynthesis (FAB) Enzymes Compound->FAB_Enzymes Binding Inhibition Inhibition Compound->Inhibition FAB_Enzymes->Inhibition Fatty_Acids Fatty Acid Synthesis Inhibition->Fatty_Acids Blocks Membrane_Synthesis Cell Membrane Synthesis Fatty_Acids->Membrane_Synthesis Growth_Inhibition Bacterial Growth Inhibition Membrane_Synthesis->Growth_Inhibition

Caption: Inhibition of fatty acid biosynthesis by pyrazole-benzoic acid derivatives.

Inhibition of DNA Gyrase and Topoisomerase IV

Some benzimidazole-pyrazole compounds have been reported to inhibit DNA gyrase and topoisomerase IV.[7] These enzymes are essential for bacterial DNA replication, and their inhibition leads to a cessation of cell division.

Compound Benzimidazole-Pyrazole Compound Enzymes DNA Gyrase & Topoisomerase IV Compound->Enzymes Binding Inhibition Inhibition Compound->Inhibition Enzymes->Inhibition DNA_Replication DNA Replication Inhibition->DNA_Replication Blocks Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Bacteriostasis Bacteriostasis Cell_Division->Bacteriostasis

Caption: Inhibition of DNA gyrase and topoisomerase IV by benzimidazole-pyrazole compounds.

Quantitative Data: Antimicrobial Activity
Compound ClassOrganismMIC (µg/mL)Reference
4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid DerivativesStaphylococcus aureus0.78 - 6.25[6]
4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid DerivativesEnterococcus faecalis0.78 - 50[6]
Naphthyl-substituted pyrazole-derived hydrazonesStaphylococcus aureus0.78[2]
Naphthyl-substituted pyrazole-derived hydrazonesAcinetobacter baumannii1.56[2]

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have demonstrated a broad spectrum of anticancer activities by targeting various key proteins and pathways involved in cancer cell proliferation and survival.[3]

Kinase Inhibition

Many pyrazole derivatives function as kinase inhibitors, targeting enzymes such as PI3K, EGFR, and CDKs that are often dysregulated in cancer.[3][8]

The inhibitory activity of a compound against a specific kinase can be determined using in vitro kinase assays. These assays typically involve incubating the purified kinase with its substrate (often a peptide) and ATP in the presence of the test compound. The amount of phosphorylated substrate is then quantified, usually through methods like ELISA, fluorescence, or radioactivity, to determine the IC50 value of the compound.

Compound Pyrazole Derivative Kinase Protein Kinase (e.g., PI3K, EGFR, CDK) Compound->Kinase Binding Inhibition Inhibition Compound->Inhibition Kinase->Inhibition Downstream Downstream Signaling Inhibition->Downstream Blocks Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Induces

Caption: Kinase inhibition by pyrazole derivatives leading to apoptosis.

DNA Intercalation

Certain pyrazole derivatives have been shown to bind to the minor groove of DNA, leading to interference with DNA replication and transcription, ultimately inducing apoptosis.[8]

Quantitative Data: Anticancer Activity
Compound ClassCell LineIC50 (µM)TargetReference
Pyrazole carbaldehyde derivativesMCF-7 (Breast Cancer)0.25PI3 Kinase[8]
Polysubstituted pyrazole derivativesHepG2 (Liver Cancer)2DNA[8]
Ferrocene-pyrazole hybridsHCT-116 (Colon Cancer)3.12Not specified[9]

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the diverse biological activities of structurally related compounds provide a strong foundation for future research. The primary antimicrobial mechanisms of pyrazole-benzoic acid derivatives involve the disruption of bacterial cell integrity through membrane permeabilization and inhibition of essential biosynthetic pathways. In the context of cancer, pyrazole derivatives often act as inhibitors of key signaling kinases or directly interact with DNA. Experimental investigation of this compound, employing the methodologies outlined in this guide, will be crucial in determining its therapeutic potential and specific molecular targets.

References

The Multifaceted Biological Potential of Pyrazole Benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the burgeoning field of pyrazole benzoic acid derivatives and their significant potential in therapeutic applications. Pyrazole-based compounds have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. This document delves into the core biological activities of these derivatives, with a specific focus on their anticancer, antimicrobial, and anti-inflammatory properties. We present a compilation of quantitative data from recent studies, detailed experimental protocols for key biological assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding and further research in this promising area of drug discovery.

Introduction

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] When functionalized with a benzoic acid moiety, these derivatives exhibit a wide spectrum of pharmacological activities, making them attractive candidates for the development of novel therapeutic agents.[3][4] This guide aims to consolidate the current scientific knowledge on pyrazole benzoic acid derivatives, providing a technical resource for researchers and drug development professionals. We will explore their synthesis, key biological activities, and the molecular mechanisms that underpin their therapeutic potential.

Synthesis of Pyrazole Benzoic Acid Derivatives

The synthesis of pyrazole benzoic acid derivatives typically involves multi-step reactions. A common strategy begins with the reaction of a substituted acetophenone with a hydrazine derivative, such as 4-hydrazinobenzoic acid, to form a hydrazone intermediate. This intermediate then undergoes cyclization in the presence of a Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield the pyrazole-4-carbaldehyde core.[5][6] Subsequent reactions, such as reductive amination, can be employed to introduce further diversity to the molecule.[7]

A generalized synthetic workflow is outlined below:

G cluster_synthesis Synthesis Workflow start Substituted Acetophenone + 4-Hydrazinobenzoic Acid hydrazone Hydrazone Intermediate Formation start->hydrazone Reflux in Ethanol cyclization Cyclization hydrazone->cyclization vilsmeier Vilsmeier-Haack Reagent (POCl3, DMF) vilsmeier->cyclization aldehyde Pyrazole-4-carbaldehyde Derivative cyclization->aldehyde final_product Pyrazole Benzoic Acid Derivative aldehyde->final_product Further Functionalization (e.g., Reductive Amination)

A generalized synthetic scheme for pyrazole benzoic acid derivatives.

Anticancer Activity

Pyrazole benzoic acid derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Induction of Apoptosis

A primary mechanism of action for the anticancer effects of these derivatives is the induction of apoptosis, or programmed cell death.[8][9] Studies have shown that certain pyrazole derivatives can trigger apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[8][10] This increase in intracellular ROS leads to oxidative stress, which in turn activates downstream apoptotic signaling pathways, including the activation of caspase-3, a key executioner caspase.[8][10]

Furthermore, these compounds have been shown to modulate the expression of Bcl-2 family proteins.[9][11] They can downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax, thereby shifting the cellular balance towards apoptosis.[1]

G cluster_apoptosis Apoptosis Induction Pathway derivative Pyrazole Benzoic Acid Derivative ros Increased ROS Production derivative->ros bcl2 Bcl-2 Inhibition derivative->bcl2 bax Bax Upregulation derivative->bax caspase Caspase-3 Activation ros->caspase apoptosis Apoptosis bcl2->apoptosis bax->caspase caspase->apoptosis

Apoptotic pathway induced by pyrazole benzoic acid derivatives.
Cell Cycle Arrest

In addition to inducing apoptosis, pyrazole derivatives can also inhibit cancer cell proliferation by arresting the cell cycle at various phases.[1][12] Several studies have reported that these compounds can cause cell cycle arrest at the G2/M phase, preventing the cells from entering mitosis.[1][11][12] Some derivatives have also been shown to induce arrest at the S phase of the cell cycle.[9][13] This disruption of the normal cell cycle progression ultimately leads to a halt in tumor growth.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Pyrazole derivatives have been identified as potent inhibitors of angiogenesis, primarily by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[14][15][16] By inhibiting VEGFR-2, these compounds can block the downstream signaling cascades that promote endothelial cell proliferation and migration, thereby cutting off the tumor's blood supply.[8][11]

G cluster_angiogenesis Anti-Angiogenesis Pathway derivative Pyrazole Benzoic Acid Derivative vegfr2 VEGFR-2 derivative->vegfr2 Inhibition downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, Ras/MAPK) vegfr2->downstream proliferation Endothelial Cell Proliferation & Migration downstream->proliferation angiogenesis Angiogenesis proliferation->angiogenesis

Inhibition of VEGFR-2 signaling by pyrazole derivatives.
Quantitative Anticancer Activity

The anticancer potency of pyrazole benzoic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazole-benzothiazole hybridsHT29, PC3, A549, U87MG3.17 - 6.77[11]
1,3,5-trisubstituted-1H-pyrazoleMCF-73.9 - 35.5[9]
Pyrazole-naphthalene analogsMCF-7Varies[11]
Pyrazolo[4,3-c]pyridine derivativesHCT1162.914[11]
Pyrazole carbaldehyde derivativesMCF-70.25[16]
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-PyrazoleMDA-MB-46814.97 (24h), 6.45 (48h)[13]
Fused Pyrazole DerivativesHEPG20.31 - 0.71[8]

Antimicrobial Activity

Pyrazole benzoic acid derivatives have emerged as promising antimicrobial agents, exhibiting activity against a range of pathogenic bacteria.[3][4]

Mechanism of Action

The antimicrobial mechanism of these derivatives can vary. Some compounds are believed to act as fatty acid biosynthesis inhibitors, disrupting the production of essential components of the bacterial cell membrane.[3][4] Others have been predicted to be inhibitors of DNA gyrase and topoisomerase IV, enzymes that are crucial for bacterial DNA replication.[15]

Quantitative Antimicrobial Activity

The antimicrobial efficacy is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassBacterial StrainMIC (µg/mL)Reference
4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivativesGram-positive bacteriaas low as 0.5[3]
Dihydrotriazine substituted pyrazole derivativesMRSA, E. colias low as 1[15]
Coumarin-substituted pyrazole derivativesS. aureus, P. aeruginosa1.56 - 6.25[15]
Pyrazole-thiazole hybridsΔTolC E. coliVaries[15]
4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid derivativesS. aureus, A. baumanniias low as 0.39[17]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and pyrazole benzoic acid derivatives have shown potential as anti-inflammatory agents.

Mechanism of Action

A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[7][18][19] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, these derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[19]

Another important anti-inflammatory mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[20][21] NF-κB is a transcription factor that plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines and other inflammatory mediators.[20] Inhibition of NF-κB activation can therefore lead to a broad suppression of the inflammatory cascade.

G cluster_inflammation Anti-inflammatory Pathways derivative Pyrazole Benzoic Acid Derivative cox2 COX-2 derivative->cox2 Inhibition nfkb NF-κB Pathway derivative->nfkb Inhibition prostaglandins Prostaglandins cox2->prostaglandins cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->cytokines inflammation Inflammation prostaglandins->inflammation cytokines->inflammation

Inhibition of COX-2 and NF-κB pathways by pyrazole derivatives.
Quantitative Anti-inflammatory Activity

The anti-inflammatory activity of pyrazole derivatives can be assessed in vivo using models like the carrageenan-induced paw edema test, where the percentage of edema inhibition is measured. In vitro assays are used to determine IC50 values for COX enzyme inhibition.

Compound ClassAssayResultReference
Pyrazole derivativesCarrageenan-induced paw edemaUp to 52.0% inhibition[2]
Pyrazole-pyridazine hybridsCOX-2 Inhibition (IC50)1.15 - 1.50 µM
1,3,4-trisubstituted pyrazolesCOX-2 Inhibition (IC50)1.33 - 17.5 µM[6]
DiarylpyrazolesCOX-2 Inhibition (IC50)0.52 - 22.25 µM[6]
1,5-diarylpyrazole derivativesCOX-2 Inhibition (IC50)Varies[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole benzoic acid derivatives and incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G cluster_mtt MTT Assay Workflow start Seed Cells treat Treat with Compounds start->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 add_dmso Add DMSO incubate2->add_dmso read Read Absorbance (570nm) add_dmso->read end Calculate IC50 read->end

Workflow for the MTT cell viability assay.
Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound.

Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculation: Spread a standardized inoculum of the test bacteria onto the surface of the agar plates.

  • Well Creation: Create wells (6 mm in diameter) in the agar using a sterile borer.

  • Compound Addition: Add a specific concentration of the pyrazole benzoic acid derivative solution (dissolved in a suitable solvent like DMSO) into each well.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) in millimeters.

G cluster_agar Agar Well Diffusion Workflow start Prepare Inoculated Agar Plates create_wells Create Wells start->create_wells add_compounds Add Test Compounds create_wells->add_compounds incubate Incubate (24h) add_compounds->incubate measure Measure Zone of Inhibition incubate->measure end Determine Antimicrobial Activity measure->end

Workflow for the agar well diffusion method.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

Protocol:

  • Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions.

  • Compound Administration: Administer the pyrazole benzoic acid derivative or a control vehicle (e.g., saline) orally or intraperitoneally.

  • Carrageenan Injection: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

G cluster_edema Carrageenan-Induced Paw Edema Workflow start Administer Compound inject Inject Carrageenan into Paw start->inject measure Measure Paw Volume Periodically inject->measure end Calculate % Inhibition of Edema measure->end

Workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Perspectives

Pyrazole benzoic acid derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical studies as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The ability of these compounds to modulate multiple signaling pathways, including those involved in apoptosis, cell cycle regulation, angiogenesis, and inflammation, highlights their potential for the development of multi-targeted therapeutic agents.

Future research should focus on optimizing the structure of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action will be crucial for identifying novel therapeutic targets and for the rational design of next-generation pyrazole-based drugs. The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource to accelerate research and development in this exciting field.

References

A Technical Guide to the Solubility of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid is a molecule of interest within the field of pharmaceutical research and development. An understanding of its physicochemical properties, particularly its solubility, is fundamental to its potential application as a therapeutic agent. Solubility influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and is a critical parameter in drug formulation and delivery.

Data Presentation: Solubility of this compound

The following table has been structured to provide a comprehensive overview of the solubility of a compound. It includes various solvents relevant to pharmaceutical development and different temperatures to assess the thermodynamic properties of dissolution. The data presented are illustrative examples to demonstrate how experimental results would be tabulated.

Table 1: Illustrative Solubility Data

Solvent SystemTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Water25Data not availableData not availableShake-Flask
Water37Data not availableData not availableShake-Flask
Phosphate-Buffered Saline (PBS) pH 7.425Data not availableData not availableShake-Flask
Phosphate-Buffered Saline (PBS) pH 7.437Data not availableData not availableShake-Flask
Ethanol25Data not availableData not availableShake-Flask
Dimethyl Sulfoxide (DMSO)25Data not availableData not availableShake-Flask
Polyethylene Glycol 400 (PEG 400)25Data not availableData not availableShake-Flask

Experimental Protocols for Solubility Determination

The determination of aqueous and non-aqueous solubility is a critical step in the pre-formulation and formulation development of a drug candidate. The two primary methods for determining solubility are the thermodynamic (equilibrium) solubility method and the kinetic solubility method.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method, developed by Higuchi and Connors, is considered the gold standard for determining thermodynamic solubility.[1] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase.

Protocol:

  • Preparation: An excess amount of the solid this compound is added to a known volume of the desired solvent in a sealed vial or flask. The amount of solid should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation can be achieved using an orbital shaker or a magnetic stirrer.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.[2]

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Kinetic Solubility Determination

Kinetic solubility assays are higher-throughput methods often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[3] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Protocol (Nephelometric Method):

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in DMSO.

  • Serial Dilution: The DMSO stock solution is added to an aqueous buffer in a microtiter plate and then serially diluted.

  • Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature. The formation of a precipitate is detected by measuring the light scattering of a laser beam directed through the solution using a nephelometer.[3]

  • Solubility Determination: The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases, indicating the onset of precipitation.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.

G A Add excess solid compound to solvent B Equilibrate at constant temperature (24-72h) A->B C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Quantify concentration in the supernatant (HPLC, LC-MS) C->D E Determine Thermodynamic Solubility D->E G cluster_0 Cell Signaling Cascade Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Ligand Ligand Ligand->Receptor Compound This compound Compound->Kinase_A

References

Spectroscopic and Synthetic Profile of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a plausible synthetic route for the novel compound 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid. This molecule is of interest in medicinal chemistry and drug discovery due to its hybrid structure incorporating a substituted pyrazole ring, a known pharmacophore[1][2], and a chlorinated benzoic acid moiety. The data and protocols presented herein are compiled from literature on structurally related compounds and established chemical principles, offering a predictive and practical framework for the synthesis and characterization of this target molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectral data from analogous compounds, including substituted 4-(pyrazol-1-yl)benzoic acids and 2-chlorobenzoic acid.[3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.5br s1HCOOH
~8.20d1HH-6
~8.05d1HPyrazole H-5'
~7.90dd1HH-5
~7.80d1HH-3
~6.40d1HPyrazole H-4'
~2.30s3HPyrazole -CH₃

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~166.0COOH
~152.0Pyrazole C-3'
~145.0Pyrazole C-5'
~142.0C-4
~135.0C-2
~132.0C-6
~130.0C-1
~125.0C-5
~120.0C-3
~110.0Pyrazole C-4'
~14.0Pyrazole -CH₃
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and the substituted aromatic and pyrazole rings.[7][8][9][10][11]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid dimer)
~1700StrongC=O stretch (Carboxylic acid)
~1610, ~1550MediumC=C and C=N stretching (Aromatic and pyrazole rings)
~1300MediumC-O stretch, O-H bend (Carboxylic acid)
~1250MediumC-N stretching (Pyrazole ring)
~830StrongC-H out-of-plane bending (para-substituted benzene)
~750StrongC-Cl stretch
Mass Spectrometry (MS)

The mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns of the pyrazole and benzoic acid moieties.[12][13]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Fragment
236/238[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
219/221[M - OH]⁺
191/193[M - COOH]⁺
156[C₇H₄ClNO]⁺
81[C₄H₅N₂]⁺ (Methylpyrazole fragment)

Experimental Protocols

The following section details a plausible synthetic route and the methodologies for the spectroscopic analysis of this compound.

Synthesis Protocol

A probable synthetic route involves the condensation of a hydrazine derivative with a β-diketone, a common method for pyrazole synthesis.[14]

Reaction Scheme:

2-Chloro-4-hydrazinobenzoic acid + Pentane-2,4-dione → this compound

Procedure:

  • Preparation of 2-Chloro-4-hydrazinobenzoic acid: This intermediate can be synthesized from 2-chloro-4-aminobenzoic acid via diazotization followed by reduction.

  • Cyclization Reaction:

    • To a solution of 2-chloro-4-hydrazinobenzoic acid (1 equivalent) in glacial acetic acid, add pentane-2,4-dione (1.1 equivalents).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the crude product.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Spectroscopic Characterization Methods

Standard spectroscopic techniques would be employed for the structural elucidation and purity assessment of the synthesized compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample would be prepared as a KBr pellet.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) or electron ionization (EI) source to confirm the molecular weight and elemental composition.

Workflow and Data Relationship Visualization

The following diagrams illustrate the logical workflow of the synthesis and characterization process.

Synthesis_Workflow cluster_synthesis Synthesis Start 2-Chloro-4-hydrazinobenzoic acid + Pentane-2,4-dione Reaction Cyclization (Reflux in Acetic Acid) Start->Reaction Workup Precipitation & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product Pure Product Purification->Product

Caption: Synthetic workflow for this compound.

Characterization_Workflow cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Product Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: Analytical workflow for structural characterization and purity assessment.

References

Thermal Stability of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts and Structural Considerations

2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid is a molecule featuring a substituted benzoic acid ring linked to a methyl-substituted pyrazole ring. The thermal stability of this compound is influenced by the strength of the bonds within these aromatic rings, the C-Cl bond, the C-N linkage between the rings, and the intermolecular forces, primarily hydrogen bonding from the carboxylic acid group. The presence of the chloro and methyl groups, as well as the pyrazole ring, will modulate the overall thermal properties compared to simpler benzoic acid or pyrazole derivatives.

Estimated Thermal Properties

Based on the analysis of structurally similar compounds, the thermal behavior of this compound can be estimated. A summary of relevant data from analogous compounds is presented in Table 1.

Table 1: Thermal Properties of Structurally Related Compounds

Compound NameStructureMelting Point (°C)Decomposition Temperature (°C)
4-Chlorobenzoic Acid4-Cl-C₆H₄-COOH238 - 242-
Pyrazole-3-carboxylic AcidC₄H₄N₂O₂213 (with decomposition)~213
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneC₁₀H₁₀N₂O129 - 131-
Azo Pyrazole Carboxylic Acid DerivativesVaried-212 - 260

Based on this data, it is anticipated that this compound would exhibit a melting point in the range of 200-250 °C, likely with decomposition occurring at or near its melting point. The presence of the relatively stable pyrazole and chlorophenyl rings suggests a decomposition temperature that would not be significantly lower than that of pyrazole-3-carboxylic acid.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended experimental techniques.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the decomposition temperature and to study the thermal degradation profile of a compound.

Objective: To determine the onset and completion temperatures of thermal decomposition for this compound.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Place a small, accurately weighed sample (typically 5-10 mg) of the compound into a tared TGA pan (e.g., alumina or platinum).

  • Place the pan into the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass loss of the sample as a function of temperature.

  • The onset of decomposition is determined from the temperature at which a significant mass loss begins.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect other thermal events such as phase transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Accurately weigh a small sample (typically 2-5 mg) of the compound into a DSC pan (e.g., aluminum).

  • Seal the pan hermetically. An empty sealed pan is used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Record the heat flow to the sample as a function of temperature.

  • The melting point is determined as the onset or peak temperature of the endothermic melting transition. The area under the melting peak corresponds to the enthalpy of fusion.

Logical Workflow for Thermal Stability Assessment

The logical workflow for assessing the thermal stability of a novel compound like this compound is outlined in the diagram below.

Thermal_Stability_Workflow Workflow for Thermal Stability Assessment cluster_synthesis Compound Synthesis and Purification cluster_analysis Thermal Analysis cluster_data Data Interpretation and Reporting Synthesis Synthesis of 2-Chloro-4- (3-methyl-1H-pyrazol-1-yl)benzoic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization TGA Thermogravimetric Analysis (TGA) Characterization->TGA DSC Differential Scanning Calorimetry (DSC) Characterization->DSC Data_Analysis Data Analysis: - Decomposition Temperature (TGA) - Melting Point (DSC) - Enthalpy of Fusion (DSC) TGA->Data_Analysis DSC->Data_Analysis Report Technical Report Generation Data_Analysis->Report

Caption: Logical workflow for the synthesis, purification, and thermal analysis of a chemical compound.

Predicted Decomposition Pathway

The thermal decomposition of this compound is likely to initiate at the carboxylic acid group, which is a common point of initial degradation for aromatic carboxylic acids. Decarboxylation to yield 2-chloro-4-(3-methyl-1H-pyrazol-1-yl)benzene is a probable first step. At higher temperatures, cleavage of the C-N bond between the aromatic rings or fragmentation of the pyrazole ring could occur. The C-Cl bond is generally more stable and would likely require higher temperatures to break.

Decomposition_Pathway Predicted Thermal Decomposition Pathway Parent This compound Decarboxylated 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzene + CO2 Parent->Decarboxylated Decarboxylation (Initial Step) Fragments Further Fragmentation Products (e.g., chlorobenzene, pyrazole derivatives) Decarboxylated->Fragments Ring Cleavage / Bond Scission (Higher Temperatures)

Caption: Predicted thermal decomposition pathway of the target compound.

Conclusion

While direct experimental data on the thermal stability of this compound is currently unavailable, a reasoned estimation based on analogous structures suggests a melting point in the range of 200-250 °C with decomposition. This technical guide provides the necessary theoretical framework and experimental protocols for researchers to definitively determine the thermal properties of this compound. The provided workflows and predicted decomposition pathways offer a solid foundation for further investigation and application in drug development and materials science.

A Technical Guide to 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid: Synthesis, Suppliers, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details available supplier information and cost, outlines a general synthetic methodology for related pyrazole derivatives, and explores potential therapeutic applications based on current research.

Chemical Identity and Suppliers

Chemical Name: this compound CAS Number: 220461-68-7[1][2] Molecular Formula: C₁₁H₉ClN₂O₂[1] Molecular Weight: 236.66 g/mol [1]

Commercial Availability

A summary of suppliers and their current pricing for this compound is provided below. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most up-to-date information and to request bulk quotes.

SupplierProduct NumberPurityPack SizePrice (USD)Lead Time
ChemUniverseP8198795%100 mg$236.006 to 8 days
250 mg$390.006 to 8 days
2a biotech2A-0120939>96%-Inquire-
Laibo Chem--100 mgInquire-

Synthetic Methodologies for Pyrazole-Containing Carboxylic Acids

A plausible synthetic route to pyrazolyl benzoic acids involves the reaction of a substituted hydrazine with a β-ketoester to form the pyrazole core, followed by functional group manipulations to introduce the desired substituents on the phenyl ring.

Generalized Experimental Protocol for the Synthesis of Substituted Pyrazolyl Benzoic Acids

The following protocol is a generalized representation based on common synthetic strategies for similar compounds.[3][4][5]

Step 1: Hydrazone Formation

  • Dissolve the starting substituted phenylhydrazine (e.g., a chlorohydrazinobenzoic acid derivative) in a suitable solvent such as ethanol or acetic acid.

  • Add an equimolar amount of a β-dicarbonyl compound (e.g., ethyl acetoacetate to introduce the methyl group on the pyrazole ring).

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the hydrazone intermediate.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Cyclization to form the Pyrazole Ring

  • The hydrazone intermediate is then cyclized to form the pyrazole ring. This is often achieved by heating the reaction mixture, sometimes with the addition of a catalytic amount of acid (e.g., glacial acetic acid).

  • In some variations, a Vilsmeier-Haack reagent (e.g., POCl₃/DMF) can be used to effect both cyclization and formylation of the pyrazole ring, which can then be further modified.[4][5]

  • Upon completion of the reaction, the mixture is cooled, and the product is typically precipitated by the addition of water.

Step 3: Isolation and Purification

  • The solid product is collected by filtration, washed with a suitable solvent (e.g., water, cold ethanol), and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazolyl benzoic acid derivative.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification Substituted Phenylhydrazine Substituted Phenylhydrazine Hydrazone Intermediate Hydrazone Intermediate Substituted Phenylhydrazine->Hydrazone Intermediate Reaction Beta-Dicarbonyl Compound Beta-Dicarbonyl Compound Beta-Dicarbonyl Compound->Hydrazone Intermediate Pyrazolyl Benzoic Acid Pyrazolyl Benzoic Acid Hydrazone Intermediate->Pyrazolyl Benzoic Acid Heating/Acid Catalyst Cyclization Reagent Cyclization Reagent Cyclization Reagent->Pyrazolyl Benzoic Acid Crude Product Crude Product Pyrazolyl Benzoic Acid->Crude Product Pure Product Pure Product Crude Product->Pure Product Recrystallization

Caption: Generalized workflow for the synthesis of pyrazolyl benzoic acids.

Potential Applications and Biological Activity

While specific studies on the biological activity of this compound are limited, the broader class of pyrazole derivatives is well-established in medicinal chemistry for a wide range of therapeutic applications.[6][7][8]

Antibacterial Agents

Numerous studies have highlighted the potential of pyrazole-containing compounds as potent antibacterial agents, particularly against drug-resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.[7][8][9] The mechanism of action for some of these compounds is believed to involve the disruption of the bacterial cell membrane.[8]

The general structure of these antibacterial pyrazole derivatives often includes a central pyrazole core with various substitutions on the adjacent phenyl rings, similar to the title compound. These substitutions play a crucial role in modulating the antibacterial potency and spectrum of activity.

G cluster_0 Potential Mechanism of Action cluster_1 Therapeutic Outcome Pyrazole Derivative Pyrazole Derivative Bacterial Cell Membrane Bacterial Cell Membrane Pyrazole Derivative->Bacterial Cell Membrane Interaction Membrane Disruption Membrane Disruption Bacterial Cell Membrane->Membrane Disruption Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis Inhibition of Bacterial Growth Inhibition of Bacterial Growth Cell Lysis->Inhibition of Bacterial Growth

Caption: Postulated antibacterial mechanism for certain pyrazole derivatives.

Conclusion

This compound is a commercially available compound with potential for further investigation in drug discovery and development. While specific biological data and detailed synthetic protocols for this exact molecule are not extensively published, the rich chemistry and established antibacterial activity of the pyrazole scaffold provide a strong rationale for its exploration. The generalized synthetic methodologies and the potential mechanism of action outlined in this guide offer a foundational framework for researchers entering this area of study.

References

Methodological & Application

Synthesis of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. The described methodology is a two-step process involving the formation of a hydrazine intermediate followed by a classical pyrazole synthesis.

Introduction

Substituted pyrazoles are a significant class of heterocyclic compounds widely employed in medicinal chemistry due to their diverse biological activities. The target molecule, this compound, incorporates a pyrazole moiety attached to a benzoic acid backbone, making it a valuable building block for the synthesis of potential therapeutic agents. The protocol outlined below is based on established chemical transformations and provides a reliable method for the preparation of this compound in a laboratory setting.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Step 1: Synthesis of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride. This intermediate is prepared from 4-amino-2-chlorobenzoic acid via a diazotization reaction, followed by in situ reduction of the resulting diazonium salt.

  • Step 2: Synthesis of this compound. The final product is obtained through the condensation of the hydrazine intermediate with acetylacetone (Knorr pyrazole synthesis).

Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-amino-2-chlorobenzoic acid171.5810.0 g0.0583
Concentrated Hydrochloric Acid (~37%)36.4630 mL~0.36
Sodium Nitrite (NaNO₂)69.004.4 g0.0638
Sodium Sulfite (Na₂SO₃)126.0422.0 g0.175
Deionized Water18.02As needed-
Ice-As needed-

Procedure:

  • Diazotization:

    • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 10.0 g (0.0583 mol) of 4-amino-2-chlorobenzoic acid in 100 mL of deionized water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add 30 mL of concentrated hydrochloric acid to the stirred suspension.

    • In a separate beaker, dissolve 4.4 g (0.0638 mol) of sodium nitrite in 20 mL of cold deionized water.

    • Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature is maintained between 0-5 °C.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The resulting solution contains the diazonium salt.

  • Reduction:

    • In a separate 500 mL beaker, prepare a solution of 22.0 g (0.175 mol) of sodium sulfite in 150 mL of deionized water.

    • Cool the sodium sulfite solution to 10-15 °C in an ice bath.

    • Slowly and carefully add the previously prepared cold diazonium salt solution to the sodium sulfite solution with vigorous stirring. A gaseous evolution may be observed.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Isolation and Purification:

    • Acidify the reaction mixture to pH 1-2 by the slow addition of concentrated hydrochloric acid. A precipitate will form.

    • Heat the mixture to 80-90 °C for 30 minutes to complete the hydrolysis.

    • Cool the mixture in an ice bath to 0-5 °C to fully precipitate the product.

    • Collect the solid by vacuum filtration and wash with a small amount of cold deionized water.

    • Dry the product, 2-chloro-4-hydrazinylbenzoic acid hydrochloride, under vacuum at 60 °C.

Expected Yield and Characterization:

ProductAppearanceYieldMelting Point (°C)
2-Chloro-4-hydrazinylbenzoic acid hydrochlorideOff-white to pale yellow solid75-85%>250 (decomposes)

Note: The yield is indicative and may vary based on experimental conditions.

Step 2: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-4-hydrazinylbenzoic acid hydrochloride223.0510.0 g0.0448
Acetylacetone (2,4-pentanedione)100.125.4 g (5.5 mL)0.0539
Ethanol46.07100 mL-
Glacial Acetic Acid60.055 mL-
Deionized Water18.02As needed-

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 10.0 g (0.0448 mol) of 2-chloro-4-hydrazinylbenzoic acid hydrochloride in 100 mL of ethanol.

    • Add 5.4 g (5.5 mL, 0.0539 mol) of acetylacetone to the suspension.

    • Add 5 mL of glacial acetic acid to the mixture to catalyze the reaction.

  • Reaction:

    • Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Reduce the volume of the solvent to approximately one-third using a rotary evaporator.

    • Pour the concentrated mixture into 200 mL of cold deionized water with stirring. A precipitate will form.

    • Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

    • Dry the purified product under vacuum at 80 °C.

Expected Yield and Characterization:

ProductAppearanceYieldMelting Point (°C)
This compoundWhite to off-white crystalline solid80-90%225-230

Note: The yield and melting point are indicative and may vary.

Visualizations

Synthesis Workflow

Synthesis_Workflow A 4-Amino-2-chlorobenzoic acid B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Diazonium Salt Intermediate B->C D Reduction (Na₂SO₃) C->D E 2-Chloro-4-hydrazinylbenzoic acid HCl D->E F Condensation (Acetylacetone, Acetic Acid, Reflux) E->F G This compound F->G

Caption: Synthetic route for this compound.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Concentrated acids are corrosive and should be handled with extreme care.

  • Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures.

  • Handle all organic solvents in a well-ventilated area and away from ignition sources.

using 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid in antibacterial assays

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid and Related Pyrazole Derivatives in Antibacterial Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole-containing compounds are recognized for their wide range of therapeutic properties and have been investigated for their efficacy against various bacterial pathogens, including drug-resistant strains.[4][5][6] Several studies have reported on the synthesis and evaluation of pyrazole derivatives that exhibit potent activity against both Gram-positive and Gram-negative bacteria.[7][8] The mechanism of action for some pyrazole derivatives has been suggested to involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1][7]

These application notes offer detailed protocols for key antibacterial assays, a summary of representative data from related compounds to serve as a benchmark, and diagrams to illustrate experimental workflows and potential mechanisms of action.

Data Presentation: Antibacterial Activity of Representative Pyrazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various pyrazole derivatives against a panel of clinically relevant bacteria. This data is compiled from multiple studies and is intended to provide a comparative reference for newly synthesized compounds like this compound.

Compound ClassBacterial StrainMIC Range (µg/mL)Reference
Pyrazole-derived HydrazonesStaphylococcus aureus (including MRSA)0.39 - 3.125[6]
Acinetobacter baumannii0.78 - 8[9][10]
Bacillus subtilis1.56[6]
1,3-Diphenyl Pyrazole DerivativesAcinetobacter baumannii4 - 16[9]
Staphylococcus aureus (MRSA)16 - 32[9]
4-[(Anilinomethyl)pyrazol-1-yl]benzoic Acid DerivativesStaphylococcus aureus0.78 - 6.25[11]
Enterococcus faecalis3.12[11]
Enterococcus faecium3.12[11]
Bacillus subtilis3.12 - 12.5[11]
Naphthyl-substituted Pyrazole HydrazonesStaphylococcus aureus (MRSA)0.78 - 1.56[10]
Acinetobacter baumannii1.56[10]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Resazurin sodium salt solution (optional, for viability indication)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube of sterile broth.

    • Incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity comparable to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

    • Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

    • Alternatively, a viability indicator like resazurin can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay

This assay is performed to determine the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Procedure:

  • Following the determination of the MIC, take a 10-20 µL aliquot from each well of the MIC plate that shows no visible growth.

  • Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability compared to the initial inoculum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_results Results bacterial_culture Bacterial Culture (Log Phase) inoculation Inoculation with Bacterial Suspension bacterial_culture->inoculation compound_stock Test Compound Stock Solution serial_dilution Serial Dilution of Compound in 96-well Plate compound_stock->serial_dilution serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation mic_determination MIC Determination (Visual/OD600) incubation->mic_determination mbc_plating Plating on Agar for MBC mic_determination->mbc_plating mbc_incubation Incubation (37°C, 18-24h) mbc_plating->mbc_incubation mbc_determination MBC Determination mbc_incubation->mbc_determination

Caption: Workflow for MIC and MBC antibacterial assays.

mechanism_of_action cluster_compound Compound cluster_target Bacterial Target cluster_process Inhibited Process cluster_outcome Outcome pyrazole_derivative Pyrazole Derivative dna_gyrase DNA Gyrase (Topoisomerase II) pyrazole_derivative->dna_gyrase Inhibition topoisomerase_iv Topoisomerase IV pyrazole_derivative->topoisomerase_iv Inhibition dna_replication DNA Replication dna_gyrase->dna_replication chromosome_segregation Chromosome Segregation topoisomerase_iv->chromosome_segregation bacterial_death Bacterial Cell Death dna_replication->bacterial_death Disruption leads to chromosome_segregation->bacterial_death Disruption leads to

Caption: Potential mechanism of action for pyrazole antibacterial agents.

References

Application Notes and Protocols for the Evaluation of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid as a Putative Fatty Acid Biosynthesis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

De novo fatty acid biosynthesis is a critical metabolic pathway responsible for the synthesis of fatty acids from acetyl-CoA. This process is fundamental for various cellular functions, including energy storage, membrane biogenesis, and the production of signaling molecules. The key enzymes regulating this pathway, Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN), have emerged as significant therapeutic targets for a range of diseases, including metabolic disorders, cancer, and infectious diseases.[1][2][3][4] The dysregulation of fatty acid biosynthesis has been linked to the pathology of obesity, type 2 diabetes, and the progression of various cancers that exhibit increased lipogenesis to support rapid cell growth.[1][3][5]

This document provides a comprehensive guide for the evaluation of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid as a potential inhibitor of fatty acid biosynthesis. The following sections detail the theoretical background, experimental protocols for key enzymatic and cell-based assays, and guidelines for data presentation and analysis. While specific inhibitory data for this particular compound is not yet publicly available, the methodologies described herein provide a robust framework for its characterization.

Mechanism of Action and Key Enzymatic Targets

The inhibition of fatty acid biosynthesis primarily targets two key enzymes:

  • Acetyl-CoA Carboxylase (ACC): ACC catalyzes the irreversible carboxylation of acetyl-CoA to malonyl-CoA, which is the rate-limiting step in fatty acid synthesis.[1][2][3] There are two isoforms, ACC1 and ACC2, which are involved in fatty acid synthesis and oxidation, respectively. Inhibition of ACC can reduce the production of malonyl-CoA, thereby decreasing fatty acid synthesis and promoting fatty acid oxidation.[1]

  • Fatty Acid Synthase (FASN): FASN is a large multifunctional enzyme that catalyzes the synthesis of palmitate, a 16-carbon saturated fatty acid, from acetyl-CoA and malonyl-CoA, using NADPH as a reducing agent.[5][6][7][8] FASN is a crucial enzyme for de novo lipogenesis and is often overexpressed in cancer cells.[5]

The potential inhibitory activity of this compound can be assessed by determining its effect on the activity of these enzymes.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the fatty acid biosynthesis pathway and a general workflow for testing a potential inhibitor.

Fatty_Acid_Biosynthesis_Pathway Citrate Citrate AcetylCoA_cyto Acetyl-CoA (Cytosol) Citrate->AcetylCoA_cyto MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA ATP + HCO3⁻ ACC ACC FattyAcids Fatty Acids MalonylCoA->FattyAcids NADPH FASN FASN Inhibitor 2-Chloro-4-(3-methyl-1H- pyrazol-1-yl)benzoic acid Inhibitor->ACC Inhibition Inhibitor->FASN Inhibition

Fatty Acid Biosynthesis Pathway and Potential Inhibition Points.

Experimental_Workflow Start Hypothesis: Compound inhibits fatty acid biosynthesis Enzyme_Assays In Vitro Enzymatic Assays (ACC & FASN) Start->Enzyme_Assays Cell_Assays Cell-Based Assays (Lipid Accumulation) Start->Cell_Assays Data_Analysis Data Analysis (IC50 Determination) Enzyme_Assays->Data_Analysis Cell_Assays->Data_Analysis Conclusion Conclusion on Inhibitory Potential Data_Analysis->Conclusion

General Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

In Vitro Acetyl-CoA Carboxylase (ACC) Activity Assay

This protocol is based on the principle of measuring the incorporation of radiolabeled bicarbonate into malonyl-CoA.

Materials and Reagents:

  • Purified recombinant human ACC1 or ACC2

  • This compound

  • Acetyl-CoA

  • ATP (Adenosine triphosphate)

  • MgCl₂ (Magnesium chloride)

  • [¹⁴C]NaHCO₃ (radiolabeled sodium bicarbonate)

  • Tricine buffer

  • DTT (Dithiothreitol)

  • Bovine Serum Albumin (BSA)

  • Trichloroacetic acid (TCA)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Prepare a reaction buffer containing Tricine buffer, MgCl₂, DTT, and BSA.

  • Prepare serial dilutions of this compound in DMSO.

  • In a reaction tube, add the reaction buffer, ATP, acetyl-CoA, and the test compound at various concentrations.

  • Initiate the reaction by adding the purified ACC enzyme.

  • Add [¹⁴C]NaHCO₃ to the reaction mixture and incubate at 37°C for 10-30 minutes.

  • Stop the reaction by adding TCA.

  • Dry the samples to remove unincorporated [¹⁴C]NaHCO₃.

  • Resuspend the pellet in water, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • A control reaction without the inhibitor should be run in parallel.

In Vitro Fatty Acid Synthase (FASN) Activity Assay

This protocol measures the oxidation of NADPH, a cofactor in the FASN reaction, which can be monitored spectrophotometrically.[6][7][8]

Materials and Reagents:

  • Purified recombinant human FASN

  • This compound

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH (Nicotinamide adenine dinucleotide phosphate)

  • Potassium phosphate buffer

  • EDTA (Ethylenediaminetetraacetic acid)

  • DTT (Dithiothreitol)

  • Spectrophotometer

Procedure:

  • Prepare a reaction buffer containing potassium phosphate buffer, EDTA, and DTT.

  • Prepare serial dilutions of this compound in DMSO.

  • In a cuvette, add the reaction buffer, acetyl-CoA, malonyl-CoA, NADPH, and the test compound at various concentrations.

  • Initiate the reaction by adding the purified FASN enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm at 37°C for 10-20 minutes using a spectrophotometer.

  • The rate of NADPH oxidation is proportional to FASN activity.

  • A control reaction without the inhibitor should be run in parallel.

Cellular Lipid Accumulation Assay (Oil Red O Staining)

This cell-based assay qualitatively and quantitatively measures the accumulation of neutral lipids in cells.[9][10]

Materials and Reagents:

  • Adipocytes or cancer cell line known for high lipogenesis (e.g., 3T3-L1, HepG2)

  • Cell culture medium and supplements

  • This compound

  • Oil Red O staining solution

  • Formalin (for cell fixation)

  • 60% Isopropanol

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound for 24-72 hours.

  • Wash the cells with PBS and fix them with formalin for 30 minutes.

  • Wash with water and then with 60% isopropanol.

  • Stain the cells with Oil Red O solution for 20 minutes.

  • Wash extensively with water to remove unbound dye.

  • For qualitative analysis, visualize the stained lipid droplets under a microscope.

  • For quantitative analysis, elute the stain from the cells using 100% isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

Data Presentation

Quantitative data should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: In Vitro Enzymatic Inhibition

CompoundTarget EnzymeIC₅₀ (µM)
This compoundACC1Value
This compoundACC2Value
This compoundFASNValue
Positive ControlTargetValue

Table 2: Cellular Lipid Accumulation

Cell LineTreatment Concentration (µM)Lipid Content (% of Control)
HepG21Value
HepG210Value
HepG250Value
3T3-L11Value
3T3-L110Value
3T3-L150Value

Affected Signaling Pathway

Inhibition of fatty acid biosynthesis can impact various downstream signaling pathways, particularly those related to cell growth and proliferation, such as the mTOR pathway.

Signaling_Pathway Inhibitor 2-Chloro-4-(3-methyl-1H- pyrazol-1-yl)benzoic acid FASN_ACC FASN / ACC Inhibition Inhibitor->FASN_ACC Fatty_Acid_Reduction Reduced Fatty Acid Synthesis FASN_ACC->Fatty_Acid_Reduction mTOR_Signaling mTOR Signaling Fatty_Acid_Reduction->mTOR_Signaling Downregulation Cell_Growth Decreased Cell Growth & Proliferation mTOR_Signaling->Cell_Growth Inhibition

Hypothetical Impact on Downstream Signaling.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the initial characterization of this compound as a fatty acid biosynthesis inhibitor. A systematic approach involving in vitro enzymatic assays followed by cell-based validation is crucial for determining the compound's potency, selectivity, and cellular efficacy. The resulting data will be instrumental in guiding further preclinical development and establishing its potential as a therapeutic agent.

References

Application Notes: Pyrazole Compounds in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rise of antimicrobial resistance (AMR) is a global health crisis, threatening the efficacy of conventional antibiotics and jeopardizing modern medicine.[1][2] This has spurred an urgent search for novel antimicrobial agents with unique mechanisms of action. Heterocyclic compounds, particularly those containing a pyrazole nucleus, have emerged as a promising scaffold in drug discovery due to their metabolic stability and wide range of pharmacological properties.[1][3][4][5][6] Pyrazole derivatives have demonstrated potent activity against a broad spectrum of pathogens, including drug-resistant bacteria and fungi, making them a focal point for the development of next-generation antimicrobial drugs.[1][2][7][8]

Mechanism of Action of Pyrazole-Based Antimicrobials

Pyrazole derivatives exert their antimicrobial effects by targeting various essential metabolic pathways in both Gram-positive and Gram-negative bacteria.[1] While multiple mechanisms have been proposed, a significant number of pyrazole compounds function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and transcription.[1][7][9]

  • DNA Gyrase Inhibition: DNA gyrase, a type II topoisomerase, introduces negative supercoils into bacterial DNA, a process essential for relieving torsional stress during DNA replication. Pyrazole derivatives can bind to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing the conformational changes necessary for its enzymatic activity. This leads to the accumulation of DNA strand breaks and ultimately, cell death.[1][9] Molecular docking studies have frequently predicted DNA gyrase as a primary target for these compounds.[1][7]

  • Other Mechanisms: Besides DNA gyrase inhibition, other reported mechanisms of action for pyrazole compounds include:

    • Disruption of the bacterial cell wall. [1]

    • Inhibition of topoisomerase II and IV , which are also involved in DNA topology.[1]

    • Inhibition of Dihydrofolate Reductase (DHFR) , an enzyme in the folic acid synthesis pathway.[1]

    • Inhibition of metallo-β-lactamases (MBLs) , enzymes that confer resistance to β-lactam antibiotics. Some pyrazole derivatives can resensitize resistant bacteria to existing antibiotics.[1]

DNA_Gyrase_Inhibition Proposed Mechanism: Pyrazole Inhibition of Bacterial DNA Gyrase cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition Pathway ReplicationFork Replication Fork (Positive Supercoiling) DNA_Gyrase DNA Gyrase (Topoisomerase II) ReplicationFork->DNA_Gyrase Torsional Stress DSB DNA Double-Strand Breaks ReplicationFork->DSB Replication Halts RelaxedDNA Relaxed DNA RelaxedDNA->ReplicationFork Allows Replication to Proceed DNA_Gyrase->RelaxedDNA Introduces Negative Supercoils InactiveGyrase Inactive Gyrase-Pyrazole Complex Pyrazole Pyrazole Compound Pyrazole->InactiveGyrase Binds to DNA Gyrase InactiveGyrase->DSB Prevents DNA Re-ligation CellDeath Bacterial Cell Death DSB->CellDeath

Caption: Proposed mechanism of pyrazole compounds inhibiting bacterial DNA gyrase.

Antimicrobial Spectrum and Potency

Pyrazole derivatives have demonstrated significant efficacy against a wide array of microbial pathogens. Their versatility makes them valuable candidates for treating various infectious diseases. Many synthesized compounds show considerable activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[10]

Antibacterial Activity: Numerous studies have reported the synthesis of pyrazole derivatives with potent antibacterial properties, often exceeding the efficacy of standard control drugs like ciprofloxacin and tetracycline.[1] These compounds are particularly effective against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for their multidrug resistance.[1] For instance, certain pyrazole-derived hydrazones and imidazo-pyridine substituted pyrazoles have shown minimum inhibitory concentration (MIC) values as low as <1 µg/mL against strains like A. baumannii and E. coli.[1]

Table 1: Selected Pyrazole Derivatives and their Antibacterial Activity (MIC in µg/mL)

Compound Class/Derivative Target Organism MIC (µg/mL) Reference
Pyrazole-derived Hydrazone (e.g., 3) A. baumannii 4 [1]
Aminoguanidine-derived Pyrazole (12) S. aureus 1 - 8 [1]
Aminoguanidine-derived Pyrazole (12) E. coli 1924 1 [1]
Thiazolo-pyrazole Derivative (e.g., 17) MRSA 4 [1]
Imidazo-pyridine substituted Pyrazole (18) Gram-negative strains <1 [1]
Coumarin-substituted Pyrazole (e.g., 23) S. aureus, P. aeruginosa 1.56 - 6.25 [1]
Triazine-fused Pyrazole (32) S. epidermidis 0.97 [1]
Triazine-fused Pyrazole (32) E. cloacae 0.48 [1]
Pyrazole-containing Peptidomimetic (50) S. aureus 4 [1]
Pyrazole-containing Peptidomimetic (50) P. aeruginosa 8 [1]
Pyrazole-Imidazothiadiazole (21c) Multi-drug resistant strains 0.25 [11]
Pyrazole-Imidazothiadiazole (23h) Multi-drug resistant strains 0.25 [11]
Trifluoromethyl Phenyl-substituted Pyrazole (44) MRSA, VRE <1 [5]

| Zinc Complex of Pyrazole Derivative (6) | Bacterial strains | 3.9 - 27.77 |[12] |

Antifungal Activity: In addition to their antibacterial properties, pyrazole compounds have been evaluated for their effectiveness against fungal pathogens. Several derivatives have shown remarkable antifungal activity, with MIC values often lower than standard antifungal drugs like clotrimazole.[10]

Table 2: Selected Pyrazole Derivatives and their Antifungal Activity

Compound Class/Derivative Target Organism MIC / EC50 (µg/mL) Reference
Hydrazone (21a) Fungal strains 2.9 - 7.8 [10]
Aryl Trifluoromethoxy Pyrazole (1v) F. graminearum EC50: 0.0530 µM [13]

| Zinc Complex of Pyrazole Derivative (6) | C. albicans | 7.81 |[12] |

Protocols: Screening of Pyrazole Compounds for Antimicrobial Activity

The following protocols outline standard methodologies for evaluating the antimicrobial efficacy of newly synthesized pyrazole compounds.

Antimicrobial_Screening_Workflow start Synthesized Pyrazole Compound Library stock_prep Prepare Stock Solutions (in DMSO) start->stock_prep primary_screen Primary Screening (e.g., Agar Well Diffusion) stock_prep->primary_screen quant_assay Quantitative Assay (Broth Microdilution for MIC) primary_screen->quant_assay Active Compounds mbc_assay Determine MBC/MFC quant_assay->mbc_assay Potent Compounds cytotoxicity Cytotoxicity Assay (e.g., on HEK-293 cells) quant_assay->cytotoxicity mbc_assay->cytotoxicity hit_compound Identify Hit Compound (High Potency, Low Toxicity) cytotoxicity->hit_compound sar_study Structure-Activity Relationship (SAR) Studies hit_compound->sar_study lead_opt Lead Optimization sar_study->lead_opt

Caption: General experimental workflow for antimicrobial drug discovery.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test pyrazole compounds dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates with flat bottoms.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • Bacterial/fungal inoculum suspension, adjusted to 0.5 McFarland standard.

  • Positive control antibiotic (e.g., Ciprofloxacin, Gatifloxacin).[11]

  • Negative control (broth only) and vehicle control (broth + solvent).

  • Multichannel pipette.

  • Incubator (37°C for bacteria, 35°C for fungi).

  • Plate reader or visual inspection mirror.

Procedure:

  • Plate Preparation: Add 50 µL of sterile broth (CAMHB or RPMI) to wells 2 through 12 of a 96-well plate.

  • Compound Addition: In well 1, add 100 µL of the test compound at a concentration of 4x the desired final starting concentration.

  • Serial Dilution:

    • Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this two-fold serial dilution by transferring 50 µL from well 2 to well 3, and so on, up to well 10.

    • Discard 50 µL from well 10. Wells 1-10 now contain serially diluted compound.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (broth only, no inoculum).

  • Inoculum Preparation: Dilute the 0.5 McFarland standard suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well (1-11) is now 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for most bacteria or at 35°C for 24-48 hours for fungi.

  • Result Interpretation:

    • Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, use a plate reader to measure optical density (OD) at 600 nm. The MIC is the concentration that inhibits ~90% of growth compared to the growth control (well 11).

Protocol 2: Agar Well Diffusion Assay

This is a preliminary method to screen for antimicrobial activity, indicated by a zone of growth inhibition.

Materials:

  • Mueller-Hinton Agar (MHA) plates.

  • Bacterial/fungal inoculum suspension, adjusted to 0.5 McFarland standard.

  • Sterile cotton swabs.

  • Sterile cork borer or pipette tip (to create wells).

  • Test pyrazole compounds at a known concentration.

  • Positive control antibiotic and negative/vehicle control.

Procedure:

  • Plate Inoculation: Dip a sterile cotton swab into the 0.5 McFarland inoculum suspension. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar.

  • Sample Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Let the plates sit at room temperature for 1 hour to allow for diffusion of the compounds. Then, incubate the plates inverted at 37°C for 18-24 hours.

  • Result Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

The pyrazole scaffold is a metabolically stable and synthetically versatile platform for the development of novel antimicrobial agents.[1][5] Research has consistently shown that pyrazole derivatives can be potent inhibitors of essential bacterial enzymes, with many compounds exhibiting excellent activity against multidrug-resistant pathogens.[7][11] The ability to modify the core pyrazole structure allows for fine-tuning of activity, selectivity, and pharmacokinetic properties.[1] Future research should focus on optimizing lead compounds to enhance their potency and reduce potential cytotoxicity, exploring novel bacterial targets, and investigating synergistic combinations with existing antibiotics to combat the growing threat of antimicrobial resistance.[1] These efforts will be crucial for advancing pyrazole-based candidates into clinical development.

References

Determining the Antimicrobial Potency of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of the novel synthetic compound, 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid. The MIC is a fundamental measure of a compound's antimicrobial potency, defined as the lowest concentration that inhibits the visible growth of a microorganism.[1][2][3] The following protocols are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data accuracy and reproducibility.[4][5][6][7]

Introduction to this compound and MIC Testing

This compound is a synthetic compound belonging to the pyrazole class of molecules. Pyrazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[8][9][10][11][12] Determining the MIC of this novel compound is a critical first step in evaluating its potential as a new antimicrobial agent.

The MIC value is a quantitative measure that is essential for:

  • Screening and lead optimization: Identifying promising antimicrobial candidates.

  • Understanding the spectrum of activity: Determining which microorganisms are susceptible to the compound.

  • Informing further preclinical development: Guiding studies on efficacy, toxicity, and mechanism of action.

This document outlines two primary methods for MIC determination: Broth Microdilution and Agar Dilution .

Data Presentation: Hypothetical MIC Values

The following tables present hypothetical MIC data for this compound against a panel of clinically relevant bacteria. These tables are for illustrative purposes to demonstrate how to structure and present experimental results.

Table 1: Broth Microdilution MIC of this compound

MicroorganismATCC StrainMIC (µg/mL)
Staphylococcus aureus292138
Enterococcus faecalis2921216
Escherichia coli2592232
Pseudomonas aeruginosa2785364
Klebsiella pneumoniae70060332

Table 2: Agar Dilution MIC of this compound

MicroorganismATCC StrainMIC (µg/mL)
Staphylococcus aureus292138
Enterococcus faecalis2921216
Escherichia coli2592232
Pseudomonas aeruginosa2785364
Klebsiella pneumoniae70060332

Experimental Protocols

General Considerations
  • Aseptic Technique: All procedures must be performed in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.

  • Quality Control: Include reference bacterial strains with known MIC values for the control antibiotic (e.g., ciprofloxacin, gentamicin) in each experiment to ensure the validity of the results.[1]

  • Compound Solubility: Due to the chemical nature of this compound, its solubility should be determined prior to preparing stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent for novel compounds, but its final concentration in the assay should not exceed a level that affects microbial growth (typically ≤1%).

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents in a liquid growth medium.[2][13][14][15]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures (logarithmic growth phase)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of Compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested, resulting in a total volume of 200 µL.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard the final 100 µL from the last well in the dilution series.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select several colonies of the test microorganism and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well of the microtiter plate, except for the sterility control well (which should only contain broth).

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[16] The growth control well should be turbid, and the sterility control well should be clear.

Agar Dilution Method

The agar dilution method is considered a reference method for MIC testing and involves incorporating the antimicrobial agent directly into the agar medium.[17][18][19]

Materials:

  • This compound

  • Sterile petri dishes

  • Mueller-Hinton Agar (MHA)

  • Bacterial cultures (logarithmic growth phase)

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Inoculum replicating device (e.g., multipoint inoculator)

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of Compound Stock Solution:

    • Prepare a stock solution of this compound as described for the broth microdilution method.

  • Preparation of Agar Plates:

    • Prepare a series of two-fold dilutions of the compound in a suitable diluent.

    • For each concentration, add one part of the compound dilution to nine parts of molten MHA (maintained at 45-50°C). Mix thoroughly and pour into sterile petri dishes.

    • Allow the agar to solidify completely. Prepare a control plate containing no compound.

  • Preparation of Bacterial Inoculum:

    • Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

    • This will result in a final inoculum of approximately 10⁴ CFU per spot on the agar surface.[1]

  • Inoculation and Incubation:

    • Using an inoculum replicating device, spot the standardized bacterial suspensions onto the surface of the agar plates, including the control plate.

    • Allow the spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of the compound that completely inhibits the growth of the organism.[17]

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Compound Stock Solution prep_plate Prepare 96-Well Plate with Serial Dilutions prep_compound->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h, 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Assay.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound_agar Prepare Compound Stock Solution prep_agar_plates Prepare Agar Plates with Compound prep_compound_agar->prep_agar_plates inoculate_agar Spot Inoculate Plates prep_agar_plates->inoculate_agar prep_inoculum_agar Prepare Standardized Bacterial Inoculum prep_inoculum_agar->inoculate_agar incubate_agar Incubate Plates (16-20h, 35°C) inoculate_agar->incubate_agar read_mic_agar Read MIC (Lowest concentration with no growth) incubate_agar->read_mic_agar

References

Application Notes and Protocols for Developing Structure-Activity Relationships of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing structure-activity relationships (SAR) for pyrazole-based inhibitors, a critical class of compounds in modern drug discovery. The pyrazole scaffold is a privileged structure, frequently found in potent and selective inhibitors of various protein kinases and other enzyme targets.[1] This document outlines detailed protocols for the synthesis of a representative pyrazole scaffold, key biological assays for inhibitor evaluation, and data presentation guidelines to facilitate SAR analysis.

Synthesis of Pyrazole-Based Inhibitor Scaffolds

A fundamental step in any SAR study is the efficient and versatile synthesis of the core scaffold and its analogues. The Knorr pyrazole synthesis, a classic and reliable method, is often employed for the initial construction of the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] Subsequent functionalization, for instance, through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allows for the introduction of diverse substituents to explore the chemical space and build a comprehensive SAR.[3][4]

Protocol 1: Synthesis of a 1,3,5-Trisubstituted Pyrazole Scaffold

This protocol describes a two-step synthesis of a versatile 1,3,5-trisubstituted pyrazole scaffold, a common core in many kinase inhibitors.

Step 1: Knorr Pyrazole Synthesis of 1-Phenyl-3-methyl-1H-pyrazol-5(4H)-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one.

Step 2: Suzuki-Miyaura Cross-Coupling for Aryl Substitution

This step requires prior conversion of the pyrazolone to a triflate, a good leaving group for cross-coupling.

  • Triflation: Dissolve the pyrazolone from Step 1 in a suitable aprotic solvent (e.g., dichloromethane) and cool to 0 °C. Add a base (e.g., triethylamine) followed by the dropwise addition of trifluoromethanesulfonic anhydride. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up for Triflate: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the pyrazole triflate.

  • Suzuki Coupling: In a reaction vessel, combine the pyrazole triflate (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents) in a mixture of toluene and water.

  • Reaction: Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring by TLC.

  • Final Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.

Biological Evaluation of Pyrazole-Based Inhibitors

The biological activity of the synthesized pyrazole derivatives is assessed through a series of in vitro assays to determine their potency and cellular effects. Key assays include biochemical kinase inhibition assays and cell viability assays.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for determining the IC₅₀ value of a pyrazole-based inhibitor against a specific kinase (e.g., p38 MAPK, EGFR, JAK2). The assay measures the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition.

  • Reagent Preparation:

    • Prepare a stock solution of the pyrazole inhibitor in 100% DMSO.

    • Prepare serial dilutions of the inhibitor in assay buffer.

    • Prepare the kinase, substrate, and ATP solutions in the appropriate kinase assay buffer.

  • Assay Plate Setup (384-well plate):

    • Add 1 µL of each inhibitor dilution to the appropriate wells. Include wells with DMSO only as a negative control (100% kinase activity) and wells without the kinase as a positive control for inhibition (0% kinase activity).

  • Kinase Reaction:

    • Add 2 µL of the kinase solution to each well (except the no-kinase control).

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of an ATP detection reagent (e.g., ADP-Glo™) to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate at room temperature for 10-40 minutes according to the manufacturer's instructions.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: MTT Cell Viability Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of the pyrazole inhibitors on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole inhibitors and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Data Presentation for SAR Analysis

Clear and concise presentation of quantitative data is crucial for elucidating structure-activity relationships. The following tables provide examples of how to organize SAR data for different kinase targets.

Table 1: SAR of Pyrazole-Based Inhibitors of p38α MAP Kinase

Compoundp38α IC₅₀ (nM)
1a PhenylMethyl4-Fluorophenyl150
1b 4-TolylMethyl4-Fluorophenyl80
1c PhenylCF₃4-Fluorophenyl25
1d PhenylMethyl4-Chlorophenyl120

Data is hypothetical for illustrative purposes.

Table 2: SAR of Pyrazole-Based Inhibitors of EGFR

CompoundEGFR IC₅₀ (nM)
2a PhenylHAnilino50
2b 4-MethoxyphenylHAnilino35
2c PhenylH3-Chloroanilino75
2d PhenylCNAnilino15

Data is hypothetical for illustrative purposes.

Table 3: SAR of Pyrazole-Based Inhibitors of JAK2

CompoundJAK2 IC₅₀ (nM)
3a CyclohexylH4-Aminophenyl10
3b CyclopentylH4-Aminophenyl25
3c CyclohexylH4-(Methylamino)phenyl5
3d CyclohexylF4-Aminophenyl15

Data is hypothetical for illustrative purposes.

Visualization of Pathways and Workflows

Visual diagrams are essential for understanding complex biological pathways and experimental processes. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts in the development of pyrazole-based inhibitors.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Design Lead Compound Identification Synthesis Analogue Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical Biochemical Assays (e.g., Kinase Inhibition) Purification->Biochemical Cellular Cell-Based Assays (e.g., MTT) Biochemical->Cellular SAR SAR Analysis Cellular->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Design

A typical workflow for a structure-activity relationship (SAR) study.

p38_MAPK_Pathway Stress Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates Substrates Downstream Substrates (e.g., ATF2, MK2) p38->Substrates phosphorylates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Inhibitor Pyrazole-Based Inhibitor Inhibitor->p38 inhibits

The p38 MAPK signaling pathway and the point of inhibition.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Adaptor Adaptor Proteins (Grb2, Shc) Dimerization->Adaptor recruits RAS_RAF RAS-RAF-MEK-ERK Pathway Adaptor->RAS_RAF PI3K_AKT PI3K-AKT Pathway Adaptor->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Pyrazole-Based Inhibitor Inhibitor->Dimerization inhibits

The EGFR signaling cascade and the mechanism of inhibition.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Dimerization STAT Dimerization STAT->Dimerization Nucleus Nucleus Dimerization->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription Inhibitor Pyrazole-Based Inhibitor Inhibitor->JAK inhibits

The JAK-STAT signaling pathway and the role of pyrazole inhibitors.

References

Application Notes and Protocols: In Vitro Testing of Pyrazole Carboxylic Acid Derivatives as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of antibacterial drug discovery.

Introduction

This document provides detailed application notes and protocols for the in vitro evaluation of 2-chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid derivatives and related pyrazole-based compounds for their antibacterial properties. Pyrazole derivatives have emerged as a promising class of compounds with a wide range of therapeutic applications, including potent antibacterial activity against drug-resistant pathogens.[1] Recent studies have highlighted the efficacy of these compounds, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.[2][3] The protocols outlined below cover essential assays for determining antibacterial efficacy, including the assessment of minimum inhibitory concentrations (MIC), bactericidal effects, and impact on bacterial biofilms.

Data Presentation: Antibacterial Activity of Pyrazole Derivatives

The following tables summarize the minimum inhibitory concentration (MIC) values of various pyrazole benzoic acid derivatives against a panel of Gram-positive bacterial strains. These compounds, while not exact matches to this compound, share the core pyrazole benzoic acid scaffold and provide valuable structure-activity relationship (SAR) insights.

Table 1: MIC (µg/mL) of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives [4][3]

Compound/SubstituentS. aureus ATCC 33591 (MRSA)S. aureus ATCC 33592 (MRSA)S. aureus ATCC 700699 (MRSA)Enterococcus faecalis
Unsubstituted Aniline (1)>128>128>128>128
3,4-Dichloro (19)0.5 - 111>128
3,5-Dichloro (20)2224
4-Bromo-3-chloro (21)2224
Trifluoromethyl (11)2448
Trifluoromethoxy (12)2448

Table 2: MIC (µg/mL) of 4-[4-(Anilinomethyl)-3-(4-trifluoromethyl)phenyl-1H-pyrazol-1-yl]benzoic Acid Derivatives [2][5]

Compound/SubstituentS. aureus ATCC 25923 (MSSA)S. aureus ATCC 700699 (MRSA)E. faecalis ATCC 29212
Dihalogenated (51-57)PotentPotentPotent
3-Chloro-4-methyl (58)Efficient InhibitionEfficient InhibitionEfficient Inhibition
Fluoro-trifluoromethyl (59)PotentPotentPotent
Morpholine (68)Highly PotentHighly PotentHighly Potent

Table 3: MIC (µg/mL) of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid Hydrazone Derivatives [1]

Compound/SubstituentS. aureus ATCC 33591 (MRSA)S. aureus ATCC 33592 (MRSA)S. aureus ATCC 700699 (MRSA)
N,N-Bisphenyl (5)0.780.780.78
Bischloro (12)Increased ActivityIncreased ActivityIncreased Activity
3-Chloro-2-fluorophenyl (29)1.561.56-

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol details the determination of the minimum concentration of a compound required to inhibit the visible growth of a microorganism.

Materials:

  • Test compounds

  • Bacterial strains (e.g., S. aureus, E. faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into CAMHB and incubate overnight at 37°C with shaking.

  • Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound stock solution in CAMHB in a 96-well plate.

  • Inoculation: Add the diluted bacterial suspension to each well containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Biofilm Inhibition and Eradication Assay

This protocol assesses the ability of the test compounds to prevent biofilm formation and eradicate pre-formed biofilms.

Materials:

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or Acetic Acid (33%)

Procedure for Inhibition:

  • Prepare serial dilutions of the test compounds in TSB with glucose in a 96-well plate.

  • Add the bacterial suspension (adjusted to ~1 x 10^6 CFU/mL) to each well.

  • Incubate the plate at 37°C for 24 hours without shaking.

  • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

  • Wash the wells again with PBS and allow them to air dry.

  • Solubilize the bound dye with 95% ethanol or 33% acetic acid.

  • Measure the absorbance at a wavelength between 570-595 nm to quantify the biofilm.

Procedure for Eradication:

  • Grow biofilms in a 96-well plate as described above for 24 hours.

  • After biofilm formation, remove the medium and wash the wells with PBS.

  • Add fresh medium containing serial dilutions of the test compounds to the wells.

  • Incubate for another 24 hours at 37°C.

  • Wash, stain, and quantify the remaining biofilm as described for the inhibition assay.

Membrane Permeability Assay

This assay investigates whether the antibacterial mechanism of action involves disruption of the bacterial cell membrane.[3]

Materials:

  • SYTO 9 and Propidium Iodide (PI) fluorescent stains (e.g., BacLight™ kit)

  • Bacterial suspension

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat the bacterial suspension with the test compound at its MIC or a multiple of the MIC for a specified time.

  • Include an untreated control and a positive control (e.g., a known membrane-disrupting agent).

  • After treatment, stain the bacterial cells with a mixture of SYTO 9 and PI according to the manufacturer's instructions.

  • Analyze the stained cells using a flow cytometer or fluorescence microscope.

  • SYTO 9 stains all bacterial cells (live and dead), while PI only penetrates cells with compromised membranes (dead cells). An increase in the PI-positive population indicates membrane damage.

Visualizations

Experimental Workflow for Antibacterial Compound Screening

experimental_workflow compound_prep Compound Dilution mic_assay MIC Assay (24h Incubation) compound_prep->mic_assay bacterial_culture Bacterial Culture (5x10^5 CFU/mL) bacterial_culture->mic_assay biofilm_inhibition Biofilm Inhibition Assay mic_assay->biofilm_inhibition biofilm_eradication Biofilm Eradication Assay mic_assay->biofilm_eradication data_analysis Determine MIC & Biofilm Reduction % mic_assay->data_analysis biofilm_inhibition->data_analysis biofilm_eradication->data_analysis membrane_permeability Membrane Permeability (SYTO9/PI Staining) moa_determination Elucidate Mechanism of Action membrane_permeability->moa_determination fatty_acid_biosynthesis Fatty Acid Biosynthesis Inhibition Assay fatty_acid_biosynthesis->moa_determination data_analysis->membrane_permeability Potent Hits data_analysis->fatty_acid_biosynthesis Potent Hits

Caption: Workflow for in vitro screening of antibacterial pyrazole derivatives.

Putative Mechanism of Action: Fatty Acid Biosynthesis Inhibition

Some studies suggest that pyrazole derivatives may act by inhibiting fatty acid biosynthesis, a critical pathway for bacterial survival.[4]

MOA_Pathway cluster_pathway Bacterial Fatty Acid Biosynthesis (FASII) cluster_inhibition Inhibition acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa elongation Elongation Cycle (FabG, FabZ, FabI) malonyl_coa->elongation fatty_acids Fatty Acids elongation->fatty_acids pyrazole_derivative Pyrazole Derivative pyrazole_derivative->elongation Inhibition

Caption: Inhibition of the bacterial fatty acid biosynthesis pathway by pyrazole derivatives.

References

Application Notes and Protocols for 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and storage of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid (CAS No: 220461-68-7). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Compound Information

This compound is a chemical compound often used in scientific research and drug development. Its properties necessitate careful handling and storage to prevent degradation and ensure the safety of laboratory personnel.

Physical and Chemical Properties
PropertyValue
CAS Number 220461-68-7
Molecular Formula C₁₁H₉ClN₂O₂
Molecular Weight 236.66 g/mol
Purity Typically ≥95%
Melting Point Not available
Boiling Point Not available
Density Not available
Solubility Not available

Hazard Identification and Safety Precautions

According to the Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat, long-sleeved clothing, and closed-toe shoes.

  • Respiratory Protection: In case of inadequate ventilation or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Experimental Protocols: Handling and Storage

General Handling Procedures
  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not breathe dust or aerosols.

  • Prevent the formation of dust when handling the solid material.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory area.

Storage Conditions
  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store at room temperature unless otherwise specified by the supplier.

  • Protect from moisture and direct sunlight.

Spill and Leak Procedures

In the event of a spill:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined in section 2.1.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • For large spills, contain the material and collect it using a method that does not generate dust (e.g., a HEPA-filtered vacuum).

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.

  • If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

Visual Workflow for Handling

The following diagram illustrates the standard workflow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Work in a Ventilated Fume Hood prep_ppe->prep_hood weigh Weigh the Compound Carefully prep_hood->weigh Proceed to handling dissolve Dissolve in a Suitable Solvent weigh->dissolve store Store in a Tightly Sealed Container dissolve->store After use decontaminate Decontaminate Glassware and Work Surfaces dissolve->decontaminate After experiment conditions Keep in a Cool, Dry, Well-Ventilated Area store->conditions dispose Dispose of Waste (Following Regulations) decontaminate->dispose

Caption: Workflow for handling this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the two primary synthetic routes.

Route A: Cyclocondensation Pathway

This route typically involves the reaction of 2-chloro-4-hydrazinobenzoic acid with a 1,3-dicarbonyl compound, such as acetylacetone, followed by cyclization.

Question 1: Why is the yield of my cyclocondensation reaction consistently low?

Answer: Low yields in the cyclocondensation reaction can arise from several factors:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.

      • Increase Temperature: Refluxing the reaction mixture in a suitable solvent (e.g., ethanol, acetic acid) is often necessary to drive the reaction to completion.

  • Side Reactions: The formation of regioisomers or other byproducts can reduce the yield of the desired product.

    • Troubleshooting:

      • Control of pH: The pH of the reaction mixture can influence the regioselectivity of the cyclization. The addition of a catalytic amount of acid (e.g., acetic acid) can promote the desired reaction pathway.

      • Purification of Reactants: Ensure the purity of the 2-chloro-4-hydrazinobenzoic acid and acetylacetone, as impurities can lead to side reactions.

  • Suboptimal Work-up: Product may be lost during the extraction and purification steps.

    • Troubleshooting:

      • pH Adjustment: Carefully adjust the pH of the aqueous phase during work-up to ensure the carboxylic acid product precipitates or is extracted efficiently into the organic layer.

      • Solvent Choice: Use an appropriate solvent system for extraction and recrystallization to maximize recovery of the pure product.

Question 2: I am observing the formation of an unexpected isomer. How can I improve the regioselectivity?

Answer: The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound like acetylacetone can potentially lead to two regioisomers. To favor the desired isomer:

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the regioselectivity. Experiment with both protic (e.g., ethanol, acetic acid) and aprotic (e.g., toluene, DMF) solvents.

    • Catalyst: While often acid-catalyzed, exploring base-catalyzed conditions might alter the isomeric ratio.

  • Stepwise Synthesis: Consider a stepwise approach where the hydrazone intermediate is first formed and isolated, followed by a separate cyclization step under controlled conditions.

Route B: N-Arylation Pathway (Ullmann or Buchwald-Hartwig Coupling)

This route involves the coupling of 3-methyl-1H-pyrazole with a 2-chloro-4-halobenzoic acid derivative (e.g., 2-chloro-4-fluorobenzoic acid or 2,4-dichlorobenzoic acid).

Question 1: My Ullmann/Buchwald-Hartwig coupling reaction is not proceeding or is giving a very low yield. What are the common causes?

Answer: Low yields in cross-coupling reactions are a common issue. Consider the following troubleshooting steps:

  • Catalyst System:

    • Catalyst Choice: For Ullmann coupling, ensure the use of an active copper catalyst (e.g., CuI, Cu2O). For Buchwald-Hartwig coupling, the choice of palladium catalyst and ligand is critical. Electron-rich and bulky phosphine ligands often give better results.

    • Catalyst Loading: The catalyst loading might be too low. A typical range is 1-10 mol %.

    • Ligand Selection: In Ullmann coupling, the addition of a ligand like L-proline or a diamine can significantly improve the reaction rate and yield. For Buchwald-Hartwig, ligands such as XPhos, SPhos, or DavePhos are often effective for challenging substrates.

  • Reaction Conditions:

    • Base: The choice and strength of the base are crucial. Common bases include K2CO3, Cs2CO3, and K3PO4. The base should be strong enough to deprotonate the pyrazole but not so strong as to cause decomposition of the reactants or products.

    • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used for Ullmann reactions, while solvents like toluene or dioxane are common for Buchwald-Hartwig couplings. Ensure the solvent is anhydrous.

    • Temperature: These reactions often require elevated temperatures (80-150 °C).

  • Reactant Quality:

    • Purity: Ensure the purity of both the 3-methyl-1H-pyrazole and the aryl halide.

    • Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. If using an aryl chloride, more forcing conditions or a more active catalyst system may be required.

Question 2: I am observing significant amounts of homocoupling of the aryl halide. How can I minimize this side reaction?

Answer: Homocoupling is a common side reaction in cross-coupling chemistry. To minimize it:

  • Reaction Setup: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can promote homocoupling.

  • Stoichiometry: Using a slight excess of the pyrazole nucleophile can help to favor the cross-coupling pathway over homocoupling.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: Both the cyclocondensation and N-arylation routes are viable. The choice often depends on the availability and cost of the starting materials. The N-arylation route may offer better control over regioselectivity compared to the cyclocondensation of an unsymmetrical diketone.

Q2: What are the key safety precautions to consider during this synthesis?

A2:

  • Hydrazine derivatives: Can be toxic and potentially explosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Solvents: Many of the solvents used (e.g., DMF, DMSO, toluene) have specific health and safety risks. Consult the Safety Data Sheet (SDS) for each solvent before use.

  • Cross-coupling catalysts and ligands: Palladium and copper catalysts, as well as phosphine ligands, can be toxic and air-sensitive. Handle under an inert atmosphere.

  • Elevated temperatures: Use appropriate heating equipment and take precautions against burns and solvent fires.

Q3: How can I effectively purify the final product?

A3:

  • Recrystallization: This is a common method for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good recovery of pure crystals.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities.

  • Acid-Base Extraction: As the product is a carboxylic acid, it can be purified by dissolving it in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure product.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Arylation of Pyrazoles (Literature Examples for Analogous Reactions)

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
CuI / L-prolineK2CO3DMSO9075-90Analogous Ullmann-type reactions
Pd2(dba)3 / XPhosK3PO4Toluene11080-95Analogous Buchwald-Hartwig reactions
CuI / diamine ligandCs2CO3Dioxane10070-85Modified Ullmann coupling

Note: Yields are representative for similar N-arylation reactions of pyrazoles and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Cyclocondensation Route
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-hydrazinobenzoic acid (1 equivalent), acetylacetone (1.1 equivalents), and ethanol.

  • Reaction: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents). Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

  • Purification: Dissolve the residue in an aqueous sodium carbonate solution. Wash with ethyl acetate to remove any non-acidic impurities. Acidify the aqueous layer with HCl to precipitate the crude product. Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Protocol 2: N-Arylation Route (Ullmann Coupling)
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-methyl-1H-pyrazole (1.2 equivalents), 2-chloro-4-fluorobenzoic acid (1 equivalent), CuI (0.1 equivalents), L-proline (0.2 equivalents), and K2CO3 (2 equivalents).

  • Reaction: Add anhydrous DMSO as the solvent. Heat the mixture to 120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and acidify with HCl.

  • Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Pathways cluster_route_a Route A: Cyclocondensation cluster_route_b Route B: N-Arylation A1 2-Chloro-4-hydrazinobenzoic acid A3 Intermediate Hydrazone A1->A3 Condensation A2 Acetylacetone A2->A3 A_Product This compound A3->A_Product Cyclization B1 3-Methyl-1H-pyrazole B_Product This compound B1->B_Product Ullmann or Buchwald-Hartwig Coupling B2 2-Chloro-4-halobenzoic acid derivative B2->B_Product Troubleshooting_Workflow cluster_a Cyclocondensation cluster_b N-Arylation start Low Yield in Synthesis q1 Which synthetic route? start->q1 a1 Incomplete reaction? q1->a1 Route A b1 Catalyst issue? q1->b1 Route B a1_yes Increase reaction time/temp. a1->a1_yes Yes a2 Side products? a1->a2 No end Improved Yield a1_yes->end a2_yes Adjust pH, purify reactants a2->a2_yes Yes a2->end No a2_yes->end b1_yes Screen catalysts/ligands, increase loading b1->b1_yes Yes b2 Suboptimal conditions? b1->b2 No b1_yes->end b2_yes Screen bases/solvents, adjust temperature b2->b2_yes Yes b2->end No b2_yes->end

identifying impurities in the synthesis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing impurities during the synthesis of pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in pyrazole synthesis?

A1: The most prevalent impurities in pyrazole synthesis include:

  • Regioisomers: These are isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. They are particularly common when using unsymmetrical starting materials in reactions like the Knorr synthesis.[1] The formation of regioisomers is influenced by steric and electronic factors of the reactants, as well as reaction conditions like pH and solvent.

  • Pyrazoline Intermediates: These are partially saturated precursors to pyrazoles. Incomplete oxidation or side reactions can lead to their presence as impurities in the final product.[2][3][4]

  • Starting Material Impurities: The purity of the initial reagents, such as 1,3-dicarbonyl compounds and hydrazines, is crucial. Impurities in these starting materials can lead to the formation of unwanted side products.

  • Byproducts from Side Reactions: Various side reactions can occur, leading to a range of impurities. For example, in the Knorr synthesis, a di-addition of phenylhydrazine can occur.[5] In multicomponent syntheses, side products like N-phenyl-3-hexanimine and tetraethyl-N-phenylpyrrole have been observed.[6]

  • Solvent-Related Impurities: Residual solvents from the reaction or purification steps can be present in the final product.

Q2: How can I minimize the formation of regioisomeric impurities?

A2: Minimizing regioisomer formation requires careful control over reaction conditions. Key factors include:

  • Choice of Starting Materials: Using symmetrical 1,3-dicarbonyl compounds or hydrazines will prevent the formation of regioisomers.

  • Solvent Selection: The polarity of the solvent can influence regioselectivity.

  • pH Control: The acidity or basicity of the reaction medium can direct the reaction towards a specific regioisomer.

  • Temperature: Optimizing the reaction temperature can favor the formation of the desired isomer.

  • Catalyst: The choice of catalyst can significantly impact the regioselectivity of the reaction.

Q3: What are pyrazoline intermediates, and how can I avoid them as impurities?

A3: Pyrazolines are five-membered heterocyclic compounds that are precursors to pyrazoles. They are formed during the cyclocondensation reaction and are subsequently oxidized to form the aromatic pyrazole ring.[2][4] If the oxidation step is incomplete, pyrazolines will remain as impurities. To avoid this:

  • Ensure Complete Oxidation: Use an appropriate oxidizing agent and ensure the reaction goes to completion. Common methods include in-situ oxidation with bromine or simply heating pyrazolines in DMSO under an oxygen atmosphere.[3]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the pyrazoline intermediate and the formation of the pyrazole product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of pyrazole derivatives.

Problem Potential Cause Troubleshooting Steps
Presence of Two Major Products with the Same Mass (Regioisomers) Reaction conditions favor the formation of both regioisomers.1. Modify Reaction Conditions: Systematically vary the solvent, temperature, and pH to find the optimal conditions for the desired isomer. 2. Change Catalyst: Experiment with different acid or base catalysts. 3. Purification: If formation cannot be avoided, separate the isomers using column chromatography or fractional recrystallization.
Significant Amount of an Intermediate Detected Incomplete reaction or oxidation.1. Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS to ensure all starting material is consumed. 2. Optimize Oxidation Step: If a pyrazoline intermediate is present, ensure the oxidizing agent is active and used in sufficient quantity. Consider a more potent oxidizing agent if necessary.[3]
Low Overall Yield and Multiple Unidentified Impurities Impure starting materials or significant side reactions.1. Verify Starting Material Purity: Use freshly purified reagents. Hydrazine derivatives, in particular, can degrade over time. 2. Optimize Reaction Conditions: Lowering the reaction temperature may reduce the rate of side reactions. 3. Purification Strategy: Employ a multi-step purification process, such as a combination of column chromatography and recrystallization.
Colored Impurities in the Final Product Formation of colored byproducts, often from the hydrazine starting material.1. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtering.[7] 2. Thorough Purification: Multiple recrystallizations may be necessary to remove persistent colored impurities.[7]

Experimental Protocols

Protocol 1: GC-MS Analysis for Isomer Identification and Quantification

This protocol is adapted for the analysis of volatile pyrazole derivatives and their regioisomers.[1]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude pyrazole mixture into a 10 mL volumetric flask.
  • Dissolve the sample in a minimal amount of methanol.
  • Dilute to the mark with dichloromethane.

2. GC-MS Instrumentation and Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Injector Temperature: 250 °C
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp 1: Increase to 150 °C at a rate of 5 °C/min.
  • Ramp 2: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.[1]
  • MS Detector:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Mode: Full scan for qualitative analysis (m/z 50-500) and Selected Ion Monitoring (SIM) for quantitative analysis.[1]
  • Transfer Line Temperature: 280 °C
  • Ion Source Temperature: 230 °C

3. Data Analysis:

  • Identify regioisomers based on their retention times and mass fragmentation patterns.
  • Quantify the relative amounts of each isomer by integrating the peak areas in the total ion chromatogram (TIC) or SIM chromatogram.

Protocol 2: HPLC-MS for Non-Volatile Impurity Profiling

This protocol provides a general framework for the analysis of less volatile pyrazole derivatives and their impurities.

1. Sample Preparation:

  • Prepare a stock solution of the crude product in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
  • Filter the solution through a 0.22 µm syringe filter before injection.

2. HPLC-MS Instrumentation and Conditions:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.
  • Mobile Phase:
  • A: 0.1% Formic acid in water
  • B: 0.1% Formic acid in acetonitrile
  • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute all compounds, and then return to the initial conditions to re-equilibrate the column. A starting point could be 5% B to 95% B over 20 minutes.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • MS Detector:
  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
  • Scan Mode: Full scan to identify all ions present.
  • Capillary Voltage: 3.5 kV
  • Drying Gas Temperature: 350 °C

3. Data Analysis:

  • Extract ion chromatograms for the expected product and potential impurities based on their mass-to-charge ratios.
  • Analyze the mass spectra of unknown peaks to deduce their structures.

Protocol 3: ¹H NMR for Structural Elucidation of Impurities

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified impurity or crude mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
  • Add a small amount of tetramethylsilane (TMS) as an internal standard.

2. NMR Spectroscopy:

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
  • If necessary, perform 2D NMR experiments such as COSY and HSQC to aid in structure determination.

3. Data Analysis:

  • Analyze the chemical shifts, integration values, and coupling patterns to determine the structure of the main product and any impurities present. The chemical shifts of protons on the pyrazole ring are characteristic and can help in identifying regioisomers.

Visualizing Workflows and Relationships

Impurity_Identification_Workflow cluster_synthesis Pyrazole Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_characterization Impurity Characterization Start Crude Reaction Mixture TLC TLC Analysis Start->TLC Quick Check LCMS_Initial LC-MS Initial Screen Start->LCMS_Initial Detailed Screen Column Column Chromatography LCMS_Initial->Column Complex Mixture Recrystallization Recrystallization LCMS_Initial->Recrystallization Simple Mixture GCMS GC-MS Column->GCMS Isolate Fractions HPLCMS HPLC-MS Column->HPLCMS Isolate Fractions NMR NMR Spectroscopy Column->NMR Isolate Fractions Pure_Product Pure Product Column->Pure_Product Recrystallization->Column Impurities Persist Recrystallization->Pure_Product Successful Impurity_Identified Impurity Identified & Characterized GCMS->Impurity_Identified HPLCMS->Impurity_Identified NMR->Impurity_Identified

Caption: Workflow for impurity identification and characterization.

Troubleshooting_Logic Start Problem Encountered in Synthesis Low_Yield Low Yield? Start->Low_Yield Impurity_Issue Impurity Detected? Start->Impurity_Issue Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Yes Regioisomers Regioisomers Present? Impurity_Issue->Regioisomers Yes Other_Impurity Other Impurities? Impurity_Issue->Other_Impurity No Modify_Reaction Modify Reaction (Solvent, pH, Catalyst) Regioisomers->Modify_Reaction Yes Purification Improve Purification Method Other_Impurity->Purification Optimize_Conditions Optimize Reaction Conditions (T, t) Check_Purity->Optimize_Conditions Modify_Reaction->Purification Characterize Isolate and Characterize Impurity Purification->Characterize

References

Technical Support Center: Synthesis of Substituted Pyrazole Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted pyrazole benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Core Pyrazole Ring Synthesis

Q1: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to ensure all starting materials are consumed. Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be a powerful tool to enhance yields and significantly reduce reaction times.[1]

  • Suboptimal Catalyst: The choice and amount of catalyst are critical.

    • Troubleshooting: For Knorr-type syntheses, a catalytic amount of a protic acid (e.g., acetic acid) is often required.[1] In some cases, nano-ZnO has been reported as an efficient and green catalyst, leading to excellent yields (up to 95%) and shorter reaction times.[2][3]

  • Side Reactions: The formation of byproducts can consume starting materials and complicate purification.

    • Troubleshooting: Adjusting the reaction pH can minimize side reactions. The reaction temperature should also be optimized, as higher temperatures can sometimes lead to decomposition or undesired secondary reactions.

  • Starting Material Quality: Impurities in starting materials, especially the 1,3-dicarbonyl compound or hydrazine derivative, can inhibit the reaction.

    • Troubleshooting: Ensure the purity of your reactants. If using a hydrazine salt, ensure the appropriate amount of base is used to liberate the free hydrazine.

Q2: I am synthesizing a 1,3,5-trisubstituted pyrazole from an unsymmetrical 1,3-diketone and a substituted hydrazine, but I'm getting a mixture of two regioisomers. How can I control the regioselectivity?

A2: Achieving regioselectivity is a well-documented challenge in pyrazole synthesis.[2][4] The outcome is influenced by steric and electronic factors of the substituents, as well as reaction conditions.

  • Influence of pH: The initial nucleophilic attack of the hydrazine on the dicarbonyl is often the regioselectivity-determining step.

    • Under acidic conditions: The less sterically hindered or more electronically activated carbonyl group is typically attacked first.

    • Under basic conditions: The more nucleophilic nitrogen of the substituted hydrazine (for instance, the NH2 group of methylhydrazine) tends to attack the more electrophilic carbonyl carbon.[5]

  • Solvent Effects: The choice of solvent can have a dramatic impact on the isomeric ratio.

    • Troubleshooting: While ethanol is a common solvent, it often leads to regioisomeric mixtures.[6] The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of a single isomer.[6]

  • Reactant Stoichiometry: Varying the ratio of the diketone and hydrazine has been shown to affect the regiomeric ratio in some cases.[4]

Section 2: Introduction and Modification of the Benzoic Acid Moiety

Q3: What are the primary methods for synthesizing pyrazole benzoic acids?

A3: There are two main strategies: (1) building the pyrazole ring with a precursor to the carboxylic acid already in place, or (2) introducing the carboxyl group to a pre-formed pyrazole ring.

  • Cyclization with a Carboxyl Precursor: This is the most common approach. Typically, a 1,3-dicarbonyl compound containing an ester group is cyclized with a hydrazine derivative to form a pyrazole carboxylate ester. This ester is then hydrolyzed in a subsequent step to yield the carboxylic acid.[7][8]

  • Post-Modification of the Pyrazole Ring:

    • Oxidation: An alkyl or formyl group at the desired position on the pyrazole ring can be oxidized to a carboxylic acid.[9] For example, a 4-formyl pyrazole can be oxidized to a pyrazole-4-carboxylic acid.

    • Lithiation and Carboxylation: A halogenated pyrazole (e.g., 4-bromopyrazole) can be treated with a strong base like n-butyllithium at low temperature, followed by quenching with carbon dioxide (dry ice) to install the carboxylic acid group.[9][10]

Q4: I am having trouble with the hydrolysis of my pyrazole ethyl ester to the corresponding carboxylic acid. The reaction is slow, incomplete, or causes decomposition. What should I do?

A4: Ester hydrolysis on heterocyclic systems can be challenging. Both acidic and basic conditions can be employed, but optimization is key.

  • Basic Hydrolysis (Saponification):

    • Conditions: Typically performed with NaOH or KOH in a mixture of water and an alcohol (e.g., ethanol, methanol) at room temperature or with heating.

    • Troubleshooting:

      • Incomplete Reaction: Increase the temperature, reaction time, or the excess of base used.

      • Decomposition: If the molecule is sensitive to strong base or high temperatures, use milder conditions (e.g., LiOH in THF/water at room temperature). Some pyrazole systems can be unstable under harsh basic conditions.[11]

  • Acidic Hydrolysis:

    • Conditions: Often requires strong acids like HCl or H2SO4 at reflux temperatures.

    • Troubleshooting: This method is generally less common for pyrazole esters due to the potential for side reactions on the pyrazole ring itself, which contains basic nitrogen atoms. It should be used with caution, especially if other acid-labile functional groups are present.

Section 3: Purification and Advanced Functionalization

Q5: My substituted pyrazole benzoic acid is highly polar and difficult to purify by standard column chromatography. What are some alternative purification strategies?

A5: Highly polar compounds, especially those with both acidic (COOH) and basic (pyrazole nitrogens) functionalities, can be challenging to purify.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. Experiment with a range of solvent systems (e.g., isopropanol, ethanol/water, ethyl acetate/hexanes).[7]

  • Acid-Base Extraction: Exploit the amphoteric nature of the molecule. Dissolve the crude product in a suitable organic solvent and extract with a weak aqueous base (e.g., NaHCO3 solution) to move the desired acid into the aqueous layer, leaving non-acidic impurities behind. Then, re-acidify the aqueous layer with HCl to precipitate the pure product, which can be collected by filtration.

  • Salt Formation: React the crude pyrazole with an inorganic or organic acid to form a salt, which can then be isolated by crystallization.[12]

Q6: I need to perform a Suzuki or Buchwald-Hartwig coupling on my halo-pyrazole precursor. What are some common issues with these reactions on a pyrazole core?

A6: Cross-coupling reactions on nitrogen-rich heterocycles like pyrazoles can be complex.

  • Suzuki Coupling (C-C bond formation):

    • Challenge: The unprotected N-H group of the pyrazole can interfere with the catalytic cycle.[13]

    • Troubleshooting:

      • Protecting Groups: Protecting the pyrazole N-H (e.g., with a BOC or Trityl group) can improve reaction outcomes, although many modern protocols work with unprotected heterocycles.

      • Catalyst/Ligand Choice: The choice of palladium catalyst and ligand is crucial. Systems like Pd(dppf)Cl2 or combinations of a palladium source (e.g., Pd(OAc)2) with a phosphine ligand are commonly used.[14][15]

      • Base and Solvent: The base (e.g., K2CO3, K3PO4) and solvent system (e.g., dioxane/water, MeCN/water) must be carefully selected and optimized.[15][16]

  • Buchwald-Hartwig Amination (C-N bond formation):

    • Challenge: Similar to Suzuki coupling, the free N-H can lead to side reactions, such as self-coupling or catalyst inhibition.[17] Additionally, the choice of substrate is critical; aryl chlorides are less reactive than bromides or iodides.[18]

    • Troubleshooting:

      • Protect the Pyrazole N-H: This is highly recommended to prevent the formation of pyrazole polymers or other side products.[17]

      • Catalyst System: Modern Buchwald-Hartwig catalyst systems often employ sterically hindered phosphine ligands (e.g., Xantphos, tBuDavePhos) which can improve reaction efficiency.[17][19]

      • Reaction Conditions: These reactions are often sensitive to air and moisture. Ensure solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

Experimental Protocols & Data

Protocol 1: General Procedure for Knorr Synthesis of a Pyrazole-4-carboxylate Ester

This protocol describes a common method for synthesizing a pyrazole ester, a precursor to the corresponding benzoic acid.

  • Reaction Setup: To a solution of the 1,3-dicarbonyl ester (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the substituted hydrazine or hydrazine hydrate (1.1 eq).

  • Catalysis: If not using acetic acid as the solvent, add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture. If a solid precipitates, filter and wash with cold ethanol. If no solid forms, pour the mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[7][20]

Data Summary: Improving Regioselectivity with Fluorinated Solvents

The table below summarizes the significant improvement in regioselectivity observed when using fluorinated alcohols as solvents compared to standard ethanol for the reaction of a 1,3-diketone with methylhydrazine.

SolventTemperature (°C)Reaction Time (h)Isomer Ratio (A:B)Reference
Ethanol8021 : 1.1[6]
TFE80219 : 1[6]
HFIP250.5>99 : 1[6]
TFE: 2,2,2-trifluoroethanol; HFIP: 1,1,1,3,3,3-hexafluoro-2-propanol. Isomer A is the desired product.

Visualized Workflows and Logic Diagrams

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate cluster_final Final Product A 1,3-Dicarbonyl Ester C Cyclocondensation (e.g., Knorr Synthesis) A->C B Substituted Hydrazine B->C D Substituted Pyrazole Carboxylate Ester C->D Formation of Pyrazole Ring E Substituted Pyrazole Benzoic Acid D->E Ester Hydrolysis (Saponification)

Caption: General synthetic workflow for substituted pyrazole benzoic acids.

G cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Paths Start Low Yield or Impure Product Check_TLC Analyze Crude Reaction Mixture by TLC/LC-MS Start->Check_TLC Multi_Spots Multiple Spots/ Byproducts Observed? Check_TLC->Multi_Spots Incomplete_Rxn YES: Incomplete Reaction (Starting Material Present) Multi_Spots->Incomplete_Rxn Yes Side_Rxn YES: Significant Byproduct Formation Multi_Spots->Side_Rxn Yes Purification_Issue NO: Clean Conversion, Poor Isolated Yield Multi_Spots->Purification_Issue No Action1 Increase Time/Temp Check Catalyst Incomplete_Rxn->Action1 Action2 Optimize Temp/pH Check Reactant Purity Side_Rxn->Action2 Action3 Improve Workup/ Purification Method (e.g., Recrystallization) Purification_Issue->Action3

Caption: Troubleshooting logic for low yield in pyrazole synthesis.

G Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Oxidative Addition ArX Ar-X (Halo-pyrazole) ArX->ArPdX RBOH R-B(OH)₂ ArPdR Ar-Pd(II)-R Ln RBOH->ArPdR Base Base Base->ArPdR ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR Ar-R (Product) ArPdR->ArR

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during pyrazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.

Q1: Why is the yield of my pyrazole synthesis consistently low?

A1: Low yields are a common issue in pyrazole synthesis and can be attributed to several factors, including incomplete reactions, formation of side products, or degradation of reactants.[1][2][3]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[2] Impurities can lead to side reactions, which can lower the yield and complicate the purification process.[2] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[2]

  • Optimize Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants is used. In some cases, a slight excess of the hydrazine (1.0-1.2 equivalents) can be employed to drive the reaction to completion.[2]

  • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1][2] For many condensation reactions, heating is necessary; consider refluxing the reaction mixture.[1] Microwave-assisted synthesis can also be an effective method for improving yields and reducing reaction times.[1]

  • Catalyst Choice: The choice and amount of acid or base catalyst can be critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (like acetic acid or a mineral acid) are often employed to facilitate imine formation.[1][4] In some cases, Lewis acids or other catalysts like nano-ZnO have been shown to improve yields.[1]

  • Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[2]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2][5] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[2][5]

Strategies to Improve Regioselectivity:

  • Solvent Selection: The choice of solvent can influence regioselectivity. Protic solvents such as ethanol are commonly used, especially when using aryl hydrazine hydrochlorides.[2]

  • pH Control: The pH of the reaction mixture can play a crucial role. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[2]

  • Steric Hindrance: A bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[2]

  • Purification: If a mixture of regioisomers is formed, separation can often be achieved by column chromatography.[6]

Q3: My reaction mixture has turned dark and tarry. What is the cause and how can I prevent it?

A3: The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrazole product itself.[7] This is typically caused by excessively high temperatures or highly acidic conditions.[7]

Preventative Measures:

  • Lower Reaction Temperature: Consider running the reaction at a lower temperature.

  • Use a Milder Catalyst: Switch to a milder acid catalyst or consider running the reaction under neutral conditions.[7]

  • Discoloration: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[2] This is often due to the formation of colored impurities from the hydrazine starting material.[2]

Q4: My final product is an oil and will not solidify. What should I do?

A4: If your pyrazole product is an oil, it may be due to the presence of residual solvent or other impurities that lower its melting point.[6]

Troubleshooting Oily Products:

  • High-Vacuum Evaporation: Ensure all volatile solvents have been thoroughly removed using a rotary evaporator followed by a high-vacuum pump.[6]

  • Trituration: Try adding a solvent in which your product is insoluble but the impurities are soluble. This can sometimes induce crystallization.

  • Salt Formation and Crystallization: Pyrazoles can be treated with an acid (e.g., HCl, H₂SO₄) to form a salt, which is often a crystalline solid.[3][6] This salt can then be purified by recrystallization and subsequently neutralized to recover the purified pyrazole.[3][6]

  • Column Chromatography: This is a highly effective method for purifying oily products.[6]

Q5: How can I effectively purify my pyrazole product?

A5: The most common methods for purifying substituted pyrazoles are column chromatography on silica gel and recrystallization.[6]

Purification Techniques:

  • Column Chromatography: This is the most common and effective method for separating closely related impurities like regioisomers.[6] Experiment with different solvent systems (e.g., varying the polarity of an ethyl acetate/hexane mixture) to achieve optimal separation. For basic pyrazoles that may interact strongly with acidic silica gel, consider deactivating the silica with triethylamine or using neutral alumina.[6][8]

  • Recrystallization: If the impurities have significantly different solubilities than your desired product, recrystallization can be an effective purification method.[6] Try solvents such as ethanol, methanol, or mixtures like ethanol/water.[6][9]

  • Charcoal Treatment: A colored product may indicate the presence of trace impurities or degradation products.[6] Dissolve the compound in a suitable organic solvent, add a small amount of activated charcoal, and stir for a short period. The charcoal can adsorb colored impurities. Filter the mixture through celite to remove the charcoal and then recrystallize the product.[6][9]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes various reaction parameters for pyrazole synthesis to guide optimization efforts.

Entry 1,3-Dicarbonyl Compound Hydrazine Derivative Catalyst Solvent Temp (°C) Time (h) Yield (%) Reference
1Acetylacetone2,4-DinitrophenylhydrazineLiClO₄Ethylene GlycolRT0.595[10]
2Ethyl AcetoacetatePhenylhydrazineNano-ZnOEthanolReflux295[11]
3Ethyl BenzoylacetateHydrazine HydrateAcetic Acid1-Propanol100179[12][13]
41,3-DiketonesArylhydrazinesNoneN,N-DimethylacetamideRT-59-98[10]
5Ethyl 4,4,4-trifluoro-3-oxobutanoateN'-Benzylidene tolylsulfonohydrazidesAg₂CO₃Toluene6012Moderate to Excellent[10]

Experimental Protocols

Protocol 1: Knorr Pyrazole Synthesis of 3-Phenyl-5-methyl-1H-pyrazole

This protocol is adapted from a standard Knorr pyrazole synthesis procedure.[12][13]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C.

  • Monitor the reaction for 1 hour using TLC (30% ethyl acetate/70% hexane) to check for the consumption of the ketoester.

  • Once the ketoester is consumed, add water (10 mL) to the hot, stirring reaction mixture.

  • Turn off the heat and allow the mixture to cool slowly to room temperature with continued stirring over 30 minutes.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold water.

  • Allow the product to air dry completely.

  • Determine the mass and percent yield of the product.

  • Characterize the product by melting point and ¹H NMR spectroscopy.

Visualizations

Diagram 1: Knorr Pyrazole Synthesis Workflow

Knorr_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification dicarbonyl 1,3-Dicarbonyl Compound mix Mix Reactants & Solvent dicarbonyl->mix hydrazine Hydrazine Derivative hydrazine->mix add_catalyst Add Acid Catalyst mix->add_catalyst heat Heat/Reflux add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool Reaction monitor->cool Reaction Complete precipitate Precipitate/Extract cool->precipitate filter Filter/Separate precipitate->filter purify Recrystallize/ Column Chromatography filter->purify product Purified Pyrazole purify->product

Caption: Experimental workflow for the Knorr pyrazole synthesis.

Diagram 2: Troubleshooting Low Yield in Pyrazole Synthesis

Troubleshooting_Low_Yield start Low Yield Observed check_purity Assess Starting Material Purity? start->check_purity purify_reagents Purify/Use Fresh Reagents check_purity->purify_reagents Yes check_conditions Suboptimal Conditions? check_purity->check_conditions No purify_reagents->check_conditions optimize_conditions Optimize Temp, Time, Catalyst check_conditions->optimize_conditions Yes check_side_reactions Side Reactions Evident? check_conditions->check_side_reactions No optimize_conditions->check_side_reactions modify_conditions Adjust pH, Solvent to Improve Selectivity check_side_reactions->modify_conditions Yes check_purification Loss During Purification? check_side_reactions->check_purification No modify_conditions->check_purification optimize_purification Optimize Recrystallization/ Chromatography check_purification->optimize_purification Yes end Improved Yield check_purification->end No optimize_purification->end

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

References

Technical Support Center: Synthesis of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most probable and widely employed method is the Knoevenagel-type condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. Specifically, the reaction involves the condensation of 2-chloro-4-hydrazinobenzoic acid with acetylacetone. This reaction directly forms the desired pyrazole ring system attached to the benzoic acid backbone. An alternative route involves the hydrolysis of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrile.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to monitor and control include reaction temperature, pH, and the purity of starting materials. The regioselectivity of the pyrazole formation can be influenced by the reaction conditions. Meticulous control of these parameters is crucial for minimizing side product formation and maximizing the yield of the desired product.

Q3: What are the expected major side products in this synthesis?

A3: The primary side product of concern is the regioisomer, 2-Chloro-4-(5-methyl-1H-pyrazol-1-yl)benzoic acid. This arises from the non-selective reaction of the unsymmetrical 1,3-dicarbonyl (acetylacetone) with the substituted hydrazine. Other potential impurities can include unreacted starting materials and byproducts from their decomposition.

Q4: How can I purify the final product?

A4: Purification of the crude product can typically be achieved through recrystallization from a suitable solvent system. Common solvents for recrystallization of pyrazole carboxylic acids include ethanol, methanol, or mixtures of organic solvents with water. In cases where isomeric impurities are present, column chromatography may be necessary.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Potential Cause Suggested Solution
Incomplete reaction.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Suboptimal reaction pH.The pH of the reaction mixture can significantly impact the reaction rate. Ensure the pH is within the optimal range for the condensation reaction, which is typically acidic.
Impure starting materials.Use highly pure 2-chloro-4-hydrazinobenzoic acid and acetylacetone. Impurities in the starting materials can lead to the formation of undesired side products and lower the yield of the target molecule.
Formation of a significant amount of the regioisomeric side product.Optimize reaction conditions to favor the formation of the desired isomer. This may involve screening different solvents and reaction temperatures.
Problem 2: Presence of Impurities in the Final Product
Potential Cause Suggested Solution
Unreacted starting materials.Ensure the reaction goes to completion by monitoring with TLC or HPLC. If starting materials persist, consider adjusting the stoichiometry of the reactants or extending the reaction time. Effective purification, such as recrystallization, should also remove unreacted starting materials.
Formation of the regioisomer, 2-Chloro-4-(5-methyl-1H-pyrazol-1-yl)benzoic acid.Optimize the reaction conditions to improve regioselectivity. Factors such as solvent polarity and temperature can influence the isomeric ratio. If the isomer is still present after optimization, separation by column chromatography may be required.
Byproducts from the decomposition of starting materials.Ensure the reaction is carried out under an inert atmosphere if the starting materials are sensitive to air or moisture. Avoid excessively high reaction temperatures.

Experimental Protocols

Synthesis of this compound via Knorr Condensation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-hydrazinobenzoic acid (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Reagent: To the stirred solution, add acetylacetone (1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent to yield this compound.

Visualizations

Synthesis_Pathway SM1 2-Chloro-4-hydrazinobenzoic acid Intermediate Hydrazone Intermediate SM1->Intermediate + SM2 Acetylacetone SM2->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration Side_Reaction Start 2-Chloro-4-hydrazinobenzoic acid + Acetylacetone Pathway1 Attack at C2 of Acetylacetone Start->Pathway1 Pathway2 Attack at C4 of Acetylacetone Start->Pathway2 Product This compound (Desired Product) Pathway1->Product SideProduct 2-Chloro-4-(5-methyl-1H-pyrazol-1-yl)benzoic acid (Regioisomer) Pathway2->SideProduct Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Extend_Time Extend Reaction Time / Increase Temp Incomplete->Extend_Time Analyze_Purity Analyze Product Purity (NMR, LC-MS) Complete->Analyze_Purity Extend_Time->Check_Completion Impurities_Present Impurities Detected Analyze_Purity->Impurities_Present Yes Pure Product is Pure Analyze_Purity->Pure No Identify_Impurities Identify Impurities Impurities_Present->Identify_Impurities End Obtain Pure Product Pure->End Starting_Material Unreacted Starting Material Identify_Impurities->Starting_Material Regioisomer Regioisomer Present Identify_Impurities->Regioisomer Purify Purify (Recrystallization, Chromatography) Starting_Material->Purify Optimize_Conditions Optimize Reaction Conditions (Solvent, Temp) Regioisomer->Optimize_Conditions Optimize_Conditions->Purify Purify->End

Technical Support Center: Crystallization of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals encountering challenges during the crystallization of pyrazole compounds. The following frequently asked questions (FAQs) and guides address common issues, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvents for crystallizing pyrazole and its derivatives?

A1: The choice of solvent is critical and is dictated by the polarity and substitution pattern of the specific pyrazole derivative. A good solvent will dissolve the pyrazole compound at an elevated temperature but have low solubility at cooler temperatures.

  • Single Solvents: Commonly used single solvents include ethanol, methanol, isopropanol, acetone, ethyl acetate, cyclohexane, and water.[1] For the parent 1H-pyrazole, petroleum ether and benzene are also effective.[2][3]

  • Mixed Solvent Systems: A highly effective technique involves dissolving the pyrazole compound in a "good" solvent (one in which it is readily soluble) at an elevated temperature, followed by the addition of a hot "anti-solvent" (one in which it is poorly soluble) until turbidity is observed. The solution is then allowed to cool slowly.[1] Common combinations include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[1]

Q2: My pyrazole compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" happens when the compound separates from the solution as a liquid phase because the solution's temperature is above the compound's melting point at that concentration.[1] Here are several strategies to prevent this:

  • Increase Solvent Volume: Adding more of the "good" solvent will decrease the saturation temperature, promoting crystallization at a temperature below the compound's melting point.[1]

  • Slow Cooling: Cool the solution as slowly as possible. Using an insulated container or a dewar can facilitate gradual cooling and prevent the rapid precipitation that leads to oiling.[1]

  • Solvent System Modification: Experiment with different solvent or mixed-solvent systems. A solvent with a lower boiling point might be advantageous.[1]

  • Seeding: Introduce a seed crystal of the pure compound to the supersaturated solution to induce crystallization.[1]

Q3: The yield of my recrystallized pyrazole compound is very low. How can I improve it?

A3: Low yield can result from several factors. To improve recovery, consider the following:

  • Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the crude product. Excess solvent will retain more of the compound in the mother liquor upon cooling.[1]

  • Thorough Cooling: Ensure the solution is cooled to a sufficiently low temperature, for example, by using an ice bath, to maximize product precipitation. This is effective as long as impurities remain dissolved.[1]

  • Optimal Solvent Selection: The ideal solvent is one in which the pyrazole compound is highly soluble when hot and poorly soluble when cold.[1]

Q4: How can I remove colored impurities during the recrystallization of my pyrazole?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the impurities. Be aware that activated charcoal can also adsorb some of the desired product, which may slightly reduce the overall yield.

Q5: Is it possible to separate regioisomers of a pyrazole derivative using crystallization?

A5: Yes, a technique called fractional recrystallization can be employed to separate regioisomers if they exhibit sufficiently different solubilities in a specific solvent system. This method involves multiple, sequential recrystallization steps to progressively enrich one isomer over the other.[1]

Troubleshooting Guide

This table summarizes common problems encountered during pyrazole crystallization and provides actionable troubleshooting steps.

Problem Potential Cause Recommended Solution(s)
No Crystals Form Upon Cooling The solution is not sufficiently supersaturated.- Concentrate the solution by carefully boiling off some of the solvent.- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.- Add a seed crystal of the pure pyrazole compound.[1]
Crystallization Occurs Too Rapidly The solution is too concentrated, or the cooling rate is too fast.- Add a small amount of additional hot solvent to the solution.- Allow the flask to cool slowly at room temperature before transferring it to an ice bath.[1]
Resulting Crystals are Impure Impurities were co-crystallized or trapped within the crystal lattice.- Ensure the initial dissolution was complete and the cooling was slow.- Wash the collected crystals with a small amount of the cold recrystallization solvent.- Perform a second recrystallization if necessary.[1]
Compound Oils Out The crystallization temperature is above the compound's melting point in the solvent, or the solution is too concentrated.- Reheat the solution and add more of the "good" solvent.- Try a different solvent system with a lower boiling point.- Ensure a very slow cooling rate.[1]

Quantitative Data

Solubility of 1H-Pyrazole

The following table provides solubility data for the parent 1H-pyrazole in various solvents at different temperatures, which can serve as a starting point for solvent selection.

Solvent Temperature (°C) Solubility (moles/L)
Water9.62.7
Water24.819.4
Cyclohexane31.80.577
Cyclohexane56.25.86
Benzene5.20.31 (moles/1000mL)
Benzene46.516.8 (moles/1000mL)
Data sourced from ChemicalBook.[3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is suitable when a single solvent with a significant positive temperature coefficient for the solubility of the pyrazole compound is identified.

  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate or in a water bath with continuous stirring until the solvent boils and the compound is fully dissolved. Add more solvent dropwise if undissolved solid remains at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, further cool the flask in an ice bath for at least 20-30 minutes.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of the cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

This protocol is beneficial when no single solvent is ideal for recrystallization.

  • Dissolution: Dissolve the crude pyrazole compound in a minimal amount of a hot "good" solvent (in which it is readily soluble).[1]

  • Addition of Anti-Solvent: While the solution is still hot, add a hot "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes faintly turbid. If too much anti-solvent is added, clarify the solution by adding a few drops of the hot "good" solvent.

  • Cooling: Allow the turbid solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Visualizations

TroubleshootingWorkflow Troubleshooting Pyrazole Crystallization cluster_troubleshooting Troubleshooting Steps start Start Crystallization (Dissolve in Hot Solvent) cool Cool Solution Slowly start->cool observe Observe for Crystals cool->observe crystals_ok Crystals Formed observe->crystals_ok Yes no_crystals No Crystals Formed observe->no_crystals No oil_out Compound 'Oils Out' observe->oil_out Oiling low_yield Low Yield crystals_ok->low_yield Check Yield impure Impure Crystals crystals_ok->impure Check Purity concentrate Concentrate Solution (Boil off some solvent) no_crystals->concentrate scratch Scratch Flask / Add Seed Crystal no_crystals->scratch reheat_add_solvent Reheat and Add More 'Good' Solvent oil_out->reheat_add_solvent change_solvent Change Solvent System oil_out->change_solvent check_solvent_vol Review Initial Solvent Volume low_yield->check_solvent_vol thorough_cooling Ensure Thorough Cooling (Ice Bath) low_yield->thorough_cooling recrystallize Perform Second Recrystallization impure->recrystallize wash_crystals Wash Crystals with Cold Solvent impure->wash_crystals concentrate->cool scratch->cool reheat_add_solvent->cool change_solvent->start recrystallize->start FactorsAffectingCrystallization Factors Influencing Pyrazole Crystallization cluster_inputs Input Factors cluster_outputs Crystal Properties process Crystallization Process yield Yield process->yield purity Purity process->purity crystal_size Crystal Size process->crystal_size crystal_habit Crystal Habit (Morphology) process->crystal_habit polymorphism Polymorphism process->polymorphism solvent Solvent Choice (Polarity, Solubility Profile) solvent->process temperature Temperature (Dissolution & Cooling) solvent->temperature Affects temperature->process cooling_rate Cooling Rate (Slow vs. Rapid) cooling_rate->process cooling_rate->purity Influences cooling_rate->crystal_size Influences concentration Concentration (Supersaturation Level) concentration->process concentration->yield Influences concentration->crystal_size Influences impurities Impurities (Type & Concentration) impurities->process impurities->purity Directly Affects impurities->crystal_habit Can Alter impurities->polymorphism Can Induce

References

Technical Support Center: Purity Assessment of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for assessing the purity of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purity analysis of this compound using High-Performance Liquid Chromatography (HPLC), a primary analytical technique for this type of compound.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical method for determining the purity of this compound?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust method for purity assessment of this compound. It allows for the separation of the main component from its potential impurities. Orthogonal techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity assessment can also be employed.[1][2]

Q2: How do I choose the right column for HPLC analysis?

A2: A C18 column is a good starting point for the analysis of this compound due to its non-polar nature. Typical dimensions are 250 mm x 4.6 mm with a 5 µm particle size.

Q3: What are the common impurities I should expect to see?

A3: Impurities can originate from the synthesis process or degradation.[3] Potential impurities could include starting materials, intermediates, by-products from side reactions, and degradation products formed during storage.[3][4] It is crucial to characterize the specific impurity profile for your manufacturing process.[4][5]

Q4: Is a reference standard for this compound necessary for purity analysis?

A4: For quantitative analysis (determining the exact percentage of purity), a well-characterized reference standard is essential.[6] For qualitative analysis (identifying the presence of impurities), it may be possible to use relative retention times if the impurity profile is well-established.[4]

Q5: Can I quantify impurities without a reference standard for each one?

A5: In some cases, particularly with HPLC-UV, it is possible to estimate the concentration of organic impurities using relative response factors (RRFs) if the impurities are structurally similar to the active pharmaceutical ingredient (API).[6] Another approach is using a universal detector like a Charged Aerosol Detector (CAD).[6]

HPLC Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
High Backpressure - Column frit blockage- Contamination in the injector or tubing- Mobile phase precipitation- Backflush the column.- Filter all samples and mobile phases.- Ensure mobile phase components are fully miscible.- Flush the system with a strong solvent.[7][8]
Peak Tailing - Column degradation- Secondary interactions with the stationary phase- Sample overload- Use a new or different column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.[8]
Split Peaks - Clogged inlet frit- Channeling in the column packing- Injector issue- Replace the column inlet frit.- Replace the column if channeling is suspected.- Inspect and clean the injector needle and seat.[9]
Baseline Noise or Drift - Air bubbles in the system- Contaminated mobile phase- Detector lamp aging- Degas the mobile phase.- Use high-purity solvents and freshly prepared mobile phase.- Replace the detector lamp if nearing the end of its lifespan.[9]
Shifting Retention Times - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction- Prepare mobile phase accurately and consistently.- Use a column oven to maintain a stable temperature.- Check pump seals and check valves for leaks or wear.[8]

Quantitative Data Summary

The following tables provide typical parameters for the analytical methods used to assess the purity of this compound. Note that these are starting points and may require optimization for specific instrumentation and samples.

Table 1: HPLC Method Parameters

Parameter Typical Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water (with 0.1% Phosphoric Acid), Gradient elution
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Typical Purity >98%
Limit of Detection (LOD) ~0.01%
Limit of Quantitation (LOQ) ~0.03%

Table 2: GC-MS Method Parameters (for volatile impurities)

Parameter Typical Value
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[10]
Carrier Gas Helium at a constant flow of 1.2 mL/min[10]
Injector Temperature 250 °C[10]
Oven Program Start at 80°C, hold for 2 min, then ramp to 280°C at 10°C/min[10]
Mass Range 50-500 amu
Ionization Mode Electron Ionization (EI)

Table 3: qNMR Method Parameters

Parameter Typical Value
Spectrometer 400 MHz or higher[1]
Solvent DMSO-d6[1]
Internal Standard Benzoic Acid (NIST SRM 350b)[11][12]
Pulse Program Standard 90° pulse[1]
Relaxation Delay (d1) 30 seconds[1]
Number of Scans 16[1]

Experimental Protocols

Protocol 1: Purity Determination by HPLC

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution Preparation:

    • Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Use the parameters outlined in Table 1.

    • A typical gradient might be: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B.

  • Analysis:

    • Inject the standard solution followed by the sample solution.

    • Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the reference standard, or by area percent normalization.[1]

Protocol 2: Analysis of Volatile Impurities by GC-MS

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.[10]

    • Dissolve in a minimal amount of methanol and then dilute to the mark with dichloromethane.[10]

  • GC-MS Conditions:

    • Use the instrumental parameters detailed in Table 2.

  • Data Analysis:

    • Identify potential volatile impurities by comparing their mass spectra to a library (e.g., NIST).

    • Quantify any identified impurities using an internal or external standard method.

Protocol 3: Absolute Purity Determination by qNMR

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a certified internal standard (e.g., Benzoic Acid) into the same vial.[1]

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d6.[1]

    • Transfer the solution to a 5 mm NMR tube.[1]

  • NMR Acquisition:

    • Acquire the 1H NMR spectrum using the parameters in Table 3. A long relaxation delay is crucial for accurate quantification.[1]

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity based on the ratio of the integrals, the number of protons contributing to each signal, and the molecular weights of the analyte and the standard.

Visualizations

Purity_Assessment_Workflow start Start: Sample of this compound hplc Primary Purity Assessment: RP-HPLC with UV Detection start->hplc pass Purity Meets Specification hplc->pass Purity > 98% and no significant impurities fail Purity Does Not Meet Specification hplc->fail Purity < 98% or unidentified impurities gcms Volatile Impurity Analysis: GC-MS report Final Purity Report gcms->report qnmr Absolute Purity Determination: qNMR qnmr->report pass->gcms Orthogonal Check pass->qnmr Orthogonal Check investigate Investigate and Remediate fail->investigate investigate->start Re-analysis after remediation

Caption: Workflow for purity assessment of this compound.

HPLC_Troubleshooting_Tree start Problem: High Backpressure in HPLC q1 Isolate column: Remove column and run system. Is pressure still high? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Issue is with system components: Check for blockages in tubing, injector, or detector. a1_yes->sol1 q2 Is the column new? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2a Possible mobile phase incompatibility with new column. Consult column manual. a2_yes->sol2a sol2b Column may be clogged. Attempt to backflush the column. a2_no->sol2b q3 Did backflushing resolve the issue? sol2b->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3a Problem Solved. Continue analysis. a3_yes->sol3a sol3b Column is likely irreversibly clogged. Replace the column. a3_no->sol3b

Caption: Troubleshooting logic for high backpressure in HPLC.

References

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid. It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during production.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Problem ID Issue Potential Causes Suggested Solutions
TS-001 Low Yield of Pyrazole Intermediate Incomplete reaction of 2-chloro-4-fluorobenzoic acid with 3-methyl-1H-pyrazole.- Ensure anhydrous reaction conditions. - Optimize reaction temperature and time. - Use a stronger base or a different solvent. - Consider using a phase-transfer catalyst for improved reactivity.
TS-002 Formation of Regioisomers The reaction of a monosubstituted hydrazine with a non-symmetrical 1,3-dicarbonyl compound can lead to a mixture of two regioisomeric pyrazoles.[1]- The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity in pyrazole formation.[1] - Careful control of reaction temperature can also favor the formation of the desired isomer.
TS-003 Incomplete Hydrolysis of Nitrile Intermediate If synthesizing from a benzonitrile precursor, harsh hydrolysis conditions can lead to degradation, while mild conditions may result in incomplete conversion.- Optimize the concentration of the acid or base used for hydrolysis. - Increase the reaction temperature or prolong the reaction time under careful monitoring (TLC or HPLC). - Consider microwave-assisted hydrolysis to reduce reaction times and potentially improve yields.
TS-004 Difficulties in Product Purification The final product may be contaminated with starting materials, by-products, or regioisomers, making purification by simple crystallization challenging.- For non-crystalline products or difficult-to-separate mixtures, column chromatography may be necessary. - An alternative purification method involves converting the pyrazole into an acid addition salt, which can be crystallized and then neutralized to yield the pure product.[2]
TS-005 Exothermic Reaction Runaway The initial nucleophilic substitution or cyclization steps can be exothermic, posing a risk of thermal runaway, especially at a larger scale.- Implement controlled, slow addition of reagents. - Utilize a jacketed reactor with an efficient cooling system to maintain the desired reaction temperature. - Perform a reaction calorimetry study to understand the thermal profile of the reaction before scaling up.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound on a larger scale?

A1: A prevalent method involves the nucleophilic aromatic substitution of 2-chloro-4-fluorobenzoic acid with 3-methyl-1H-pyrazole in the presence of a suitable base and solvent. Another potential route, if starting from the corresponding benzonitrile, would involve the hydrolysis of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrile. The choice of route often depends on the availability and cost of starting materials.

Q2: How can I minimize the formation of impurities during the synthesis?

A2: To minimize impurities, it is crucial to use high-purity starting materials and solvents. Maintaining an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen and moisture. Careful monitoring of the reaction progress by techniques like TLC or HPLC allows for quenching the reaction at the optimal time to prevent the formation of degradation products.

Q3: What are the key safety precautions for scaling up this synthesis?

A3: Key safety precautions include:

  • Handling of Reagents: Use appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, especially when handling corrosive acids, bases, and organic solvents.

  • Exothermic Reactions: Be prepared for potentially exothermic reactions. Ensure that the reactor is equipped with adequate cooling and that reagents are added in a controlled manner to manage the heat generated.

  • Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of volatile and potentially harmful chemicals.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Q4: Can the final product be purified by methods other than crystallization?

A4: Yes, if crystallization is not effective, other purification techniques can be employed. Column chromatography is a common alternative for separating the desired product from impurities. Another effective method is the formation of a salt of the carboxylic acid, which can often be selectively precipitated and then neutralized to give the pure product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is a generalized procedure based on common methods for similar pyrazole syntheses.

Materials:

  • 2-Chloro-4-fluorobenzoic acid

  • 3-Methyl-1H-pyrazole

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of 2-chloro-4-fluorobenzoic acid (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents).

  • Add 3-methyl-1H-pyrazole (1.1-1.5 equivalents) to the mixture.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous mixture with concentrated HCl to a pH of 2-3 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.

Protocol 2: Purification via Acid Addition Salt Formation

This protocol is based on a general method for purifying pyrazoles.[2]

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent.

  • Add at least an equimolar amount of an inorganic mineral acid (e.g., HCl) or an organic acid.

  • Stir the solution to allow for the formation of the acid addition salt, which should precipitate.

  • Isolate the salt by filtration and wash with a small amount of cold solvent.

  • To regenerate the free base, dissolve the salt in water and neutralize the solution with a suitable base (e.g., sodium bicarbonate) until the product precipitates.

  • Filter the pure product, wash with water, and dry.

Data Summary

The following table summarizes typical reaction parameters that may be optimized during scale-up. The values are illustrative and based on general organic synthesis principles for related compounds.

Parameter Lab Scale (1-10 g) Pilot Scale (100 g - 1 kg) Key Considerations for Scale-Up
Reactant Molar Ratio 1:1.1 (Acid:Pyrazole)1:1.05Reduce excess of pyrazole to improve cost-efficiency and simplify purification.
Base Equivalents 2.52.2Optimize to ensure complete reaction while minimizing waste.
Reaction Temperature 100 °C90-95 °CLower temperature may be needed to control exothermicity and improve selectivity.
Reaction Time 12-24 hours18-36 hoursLonger reaction times may be required for larger volumes to reach completion.
Typical Yield 75-85%70-80%Yields may slightly decrease on scale-up due to transfer losses and handling.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Synthesis start Start: Reagents reaction Nucleophilic Substitution (2-Chloro-4-fluorobenzoic acid + 3-Methyl-1H-pyrazole) start->reaction workup Aqueous Workup & Acidification reaction->workup filtration Filtration and Washing workup->filtration drying Drying filtration->drying purification Purification (Recrystallization or Salt Formation) drying->purification product Final Product purification->product troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Base) incomplete->optimize_conditions check_purity Check Purity of Starting Materials incomplete->check_purity workup_issue Investigate Workup/Isolation Loss complete->workup_issue purification_loss Investigate Purification Loss workup_issue->purification_loss

References

Validation & Comparative

A Comparative Analysis of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid and Chloramphenicol: Antibacterial Activity and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the known antibacterial properties of the widely-used antibiotic, chloramphenicol, and the investigational compound, 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid. This analysis is based on available scientific literature and aims to highlight key differences in their mechanism of action and antibacterial spectrum, where data is available.

While extensive data exists for the established antibiotic chloramphenicol, information regarding the specific antibacterial activity of this compound is not available in the public domain. Therefore, this comparison draws upon published data for structurally related pyrazole derivatives to provide a potential, albeit speculative, profile for the compound of interest.

Executive Summary

Chloramphenicol is a broad-spectrum bacteriostatic antibiotic that functions by inhibiting protein synthesis in bacteria.[1][2][3] It has been a clinically significant antibiotic for decades, though its use is tempered by concerns about potential toxicity.[3][4] In contrast, this compound belongs to the pyrazole class of compounds, which have demonstrated a wide range of biological activities, including antibacterial effects. Various pyrazole derivatives have been shown to possess potent antibacterial activity, with some exhibiting minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against certain bacterial strains. The mechanisms of action for antibacterial pyrazoles are diverse and can include the inhibition of fatty acid biosynthesis or DNA gyrase.

Mechanism of Action

Chloramphenicol: The primary mechanism of action for chloramphenicol is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, specifically to the A2451 and A2452 residues in the 23S rRNA.[5] This binding action prevents the formation of peptide bonds, thereby halting the elongation of the polypeptide chain.[2][3][5][6] While highly effective against bacterial ribosomes, it has a lower affinity for the 60S ribosomal subunit in mammalian cells, which accounts for its selective toxicity.[6]

This compound (and related pyrazoles): The precise mechanism of action for this compound has not been elucidated. However, studies on other antibacterial pyrazole derivatives suggest several potential mechanisms. Some pyrazole-containing compounds have been identified as inhibitors of bacterial fatty acid biosynthesis (FAB), a crucial pathway for building cell membranes. Other research has pointed to the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair in bacteria.

Antibacterial Spectrum and Potency

A direct comparison of the antibacterial potency is challenging due to the lack of specific data for this compound. The following tables summarize the known activity of chloramphenicol and the reported activity of various antibacterial pyrazole derivatives.

Table 1: Antibacterial Spectrum of Chloramphenicol

Bacterial SpeciesMinimum Inhibitory Concentration (MIC) Range (μg/mL)
Staphylococcus aureus2 - 16
Streptococcus pneumoniae1 - 8
Escherichia coli2 - 8
Haemophilus influenzae0.25 - 2
Neisseria meningitidis0.25 - 2
Salmonella typhi1 - 8
Pseudomonas aeruginosaResistant

Note: MIC values can vary depending on the strain and testing methodology.

Table 2: Reported Antibacterial Activity of Various Pyrazole Derivatives

Pyrazole Derivative ClassBacterial SpeciesReported MIC Range (μg/mL)
Pyrazole-derived hydrazonesAcinetobacter baumannii4 - 8
N-Aryl pyrazole derivativesAcinetobacter baumannii4
4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid DerivativesStaphylococcus aureus0.78 - 6.25
Enterococcus faecalis3.12
Bacillus subtilis0.78
4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivativesGram-positive strains0.78 - 1.56
Acinetobacter baumannii0.78 - 1.56

Note: This table presents a selection of data from various studies on different pyrazole compounds and is intended to be illustrative of the potential of this chemical class, not a direct representation of the activity of this compound.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standard method for assessing the in vitro antibacterial activity of a compound. The following are detailed methodologies for two common MIC testing protocols.

Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Experimental Workflow for Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of test compound in broth inoculate Inoculate microplate wells with bacterial suspension prep_compound->inoculate Dispense into 96-well plate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_plate Visually assess for turbidity (bacterial growth) incubate->read_plate determine_mic Determine MIC: lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for determining MIC using the broth microdilution method.

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared from a fresh culture. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria but no antimicrobial agent (growth control) are included.

  • Incubation: The plate is incubated at 37°C for 16 to 20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, upon which a standardized inoculum of bacteria is spotted.

Experimental Workflow for Agar Dilution

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_plates Prepare agar plates with serial dilutions of test compound spot_plates Spot bacterial inoculum onto agar plates prep_plates->spot_plates prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->spot_plates incubate Incubate at 37°C for 16-20 hours spot_plates->incubate examine_plates Examine plates for bacterial growth incubate->examine_plates determine_mic Determine MIC: lowest concentration with no visible growth examine_plates->determine_mic

Caption: Workflow for determining MIC using the agar dilution method.

Protocol:

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of the test compound. A control plate with no compound is also prepared.

  • Preparation of Inoculum: A bacterial suspension is prepared and standardized as described for the broth microdilution method.

  • Inoculation: A small, standardized volume of the bacterial inoculum is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated at 37°C for 16 to 20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria on the agar surface.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general mechanism of action for protein synthesis inhibitors like chloramphenicol and potential targets for pyrazole-based antibacterials.

Potential Antibacterial Mechanisms of Action

Mechanisms_of_Action cluster_chloramphenicol Chloramphenicol cluster_pyrazole Pyrazole Derivatives (Potential Mechanisms) chloro Chloramphenicol ribosome 50S Ribosomal Subunit chloro->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits bacterial_growth_chloro Bacterial Growth Inhibition protein_synthesis->bacterial_growth_chloro pyrazole Pyrazole Derivative fab Fatty Acid Biosynthesis (FAB) pyrazole->fab Inhibits dna_gyrase DNA Gyrase / Topoisomerase IV pyrazole->dna_gyrase Inhibits cell_membrane Cell Membrane Integrity fab->cell_membrane Disrupts dna_replication DNA Replication & Repair dna_gyrase->dna_replication Inhibits bacterial_growth_pyrazole Bacterial Growth Inhibition cell_membrane->bacterial_growth_pyrazole dna_replication->bacterial_growth_pyrazole

Caption: Contrasting the established mechanism of chloramphenicol with potential mechanisms of pyrazole derivatives.

Conclusion

Chloramphenicol remains a potent broad-spectrum antibiotic with a well-defined mechanism of action centered on the inhibition of bacterial protein synthesis. While its clinical application is limited by toxicity concerns, it serves as a valuable benchmark for novel antibiotic discovery.

The pyrazole scaffold represents a promising area for the development of new antibacterial agents. Although specific data for this compound is currently unavailable, the broader class of pyrazole derivatives has demonstrated significant antibacterial activity against a range of pathogens, including drug-resistant strains. Their diverse potential mechanisms of action, such as the inhibition of fatty acid biosynthesis and DNA gyrase, offer alternative strategies to combat bacterial infections. Further research is imperative to elucidate the specific antibacterial profile and mechanism of action of this compound to determine its potential as a future therapeutic agent.

References

Pyrazole Derivatives Outshine Vancomycin in Combating Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global fight against antimicrobial resistance, a growing body of research highlights the superior efficacy of novel pyrazole derivatives over vancomycin, a last-resort antibiotic. This comparison guide synthesizes experimental data from multiple studies, offering researchers, scientists, and drug development professionals a comprehensive overview of the antibacterial performance of these promising compounds, particularly against vancomycin-resistant strains.

Recent findings demonstrate that certain pyrazole derivatives exhibit significantly lower Minimum Inhibitory Concentration (MIC) values compared to vancomycin against clinically important pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[1][2] This indicates that a smaller amount of the pyrazole compound is needed to inhibit bacterial growth, suggesting a higher potency.

One study highlighted a series of trifluoromethylphenyl-substituted pyrazole derivatives that were potent growth inhibitors of S. aureus, including MRSA strains, with MIC values as low as 0.39 µg/mL.[1] Notably, some of these compounds also showed efficacy against vancomycin-resistant E. faecalis (VRE) with MIC values of 1.56 µg/mL.[1] Another study found that naphthyl-substituted pyrazole-derived hydrazones were effective against MRSA with MIC values in the range of 0.78–1.56 μg/ml.[1] In a direct comparison, certain pyrazole-derived hydrazones exhibited an MIC of 0.78 µg/mL against MRSA, while vancomycin's MIC was 3.125 µg/mL.[2]

Quantitative Comparison of Antibacterial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives against a range of Gram-positive bacteria, including vancomycin-resistant strains, in comparison to vancomycin. Lower MIC values indicate greater efficacy.

Compound/AntibioticBacterial StrainMIC (µg/mL)Reference
Pyrazole Derivatives
Trifluoromethylphenyl-substituted pyrazole (e.g., 27)MRSA0.39[1]
Trifluoromethylphenyl-substituted pyrazole (e.g., 27)Vancomycin-Resistant E. faecalis (VRE)1.56[1]
Naphthyl-substituted pyrazole-derived hydrazone (e.g., 6)MRSA0.78–1.56[1]
Pyrazole-derived hydrazone (e.g., 18a)MRSA (ATCC 33599)0.78[2]
Pyrazoline (Compound 9)MRSA (MDR)4[3][4]
Pyrazoline (Compound 9)E. faecalis (MDR)4[3][4]
Pyrazoline (Compound 9)E. faecium (Vancomycin-Resistant)4[4]
Vancomycin
VancomycinMRSA (ATCC 33599)3.125[2]
VancomycinMRSA2[2]
VancomycinE. faecium (Vancomycin-Resistant)>128[4]

Experimental Protocols

The primary method utilized in the cited studies to determine the antibacterial efficacy of pyrazole derivatives is the broth microdilution method . This technique is a standardized and widely accepted protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Method for MIC Determination

Objective: To determine the lowest concentration of a substance that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Test compounds (pyrazole derivatives) and control antibiotic (vancomycin) dissolved in a suitable solvent (e.g., DMSO)

  • Pipettes and multichannel pipettes

  • Incubator (35-37°C)

Procedure:

  • Preparation of Microtiter Plates: A serial two-fold dilution of the test compounds and vancomycin is prepared directly in the wells of the 96-well plate using CAMHB. Each well will contain 50 µL of the diluted compound.

  • Inoculum Preparation: A suspension of the test bacteria is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. The bacterial suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with 50 µL of the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This is typically observed as the absence of turbidity in the well.

Visualizing the Experimental Workflow and Mechanism of Action

To better illustrate the processes involved in evaluating these compounds, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_compounds Prepare Pyrazole Derivatives & Vancomycin Stock Solutions start->prep_compounds prep_bacteria Culture & Standardize Bacterial Inoculum (0.5 McFarland) start->prep_bacteria prep_plates Prepare Serial Dilutions in 96-Well Plates prep_compounds->prep_plates inoculate Inoculate Plates with Bacterial Suspension prep_bacteria->inoculate prep_plates->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Visually Inspect Plates for Turbidity incubate->read_mic determine_mic Determine MIC (Lowest Concentration with no Visible Growth) read_mic->determine_mic end End determine_mic->end mechanism_of_action cluster_bacterial_cell Bacterial Cell dna_replication DNA Replication cell_death Bacterial Cell Death dna_replication->cell_death disruption leads to dna_gyrase DNA Gyrase (Topoisomerase II) dna_gyrase->dna_replication enables relaxed_dna Relaxed DNA dna_gyrase->relaxed_dna produces supercoiled_dna Supercoiled DNA supercoiled_dna->dna_gyrase acts on relaxed_dna->dna_replication pyrazole Pyrazole Derivative inhibition Inhibition pyrazole->inhibition inhibition->dna_gyrase

References

Unraveling the Structure-Activity Relationship of Pyrazole-Based IRAK4 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of pyrazole-containing compounds as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.

While specific SAR data for 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid analogs is not extensively available in the public domain, this guide leverages data from a closely related and well-characterized series of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide IRAK4 inhibitors. The insights gleaned from this analogous series provide a valuable framework for understanding the key structural motifs and modifications that influence potency and selectivity against IRAK4.

IRAK4: A Critical Target in Inflammation

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune response. It acts as a central signaling node downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), initiating a cascade of events that lead to the production of pro-inflammatory cytokines. Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, making it an attractive therapeutic target. The development of small molecule inhibitors of IRAK4 is a promising strategy for the treatment of these conditions.

Structure-Activity Relationship of Pyrazolopyrimidine IRAK4 Inhibitors

The following table summarizes the structure-activity relationship of a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide analogs, highlighting the impact of substitutions at the 5-position of the pyrazolopyrimidine core and the 3-position of the pyrazole ring on IRAK4 inhibitory activity.[1]

CompoundR1 (Pyrazolopyrimidine C5-position)R2 (Pyrazole C3-position)IRAK4 IC50 (nM)
1 -NH2-H110
2 -NHMe-H58
3 -NHEt-H45
4 -NH(i-Pr)-H150
5 -NH(cyclopropyl)-H80
6 -NH2-Me25
7 -NH2-Et40
8 -NH2-CF3>1000
9 -NHMe-Me12
10 -NHEt-Me15

Key SAR Observations:

  • Substitution at the C5-amino group of the pyrazolopyrimidine core: Small alkyl substitutions such as methyl (Compound 2 ) and ethyl (Compound 3 ) are well-tolerated and can lead to a modest increase in potency compared to the unsubstituted amine (Compound 1 ). However, bulkier groups like isopropyl (Compound 4 ) are detrimental to activity.

  • Substitution at the C3-position of the pyrazole ring: The introduction of a methyl group (Compound 6 ) at this position significantly improves potency compared to the unsubstituted analog (Compound 1 ). This suggests the presence of a hydrophobic pocket in the IRAK4 active site that can accommodate small alkyl groups.

  • Combined substitutions: The combination of a small alkyl group at the C5-amino position and a methyl group at the C3-pyrazole position (Compounds 9 and 10 ) results in the most potent inhibitors in this series, with IC50 values in the low nanomolar range. This indicates an additive effect of these substitutions.

  • Electron-withdrawing groups: The presence of a strongly electron-withdrawing trifluoromethyl group at the C3-pyrazole position (Compound 8 ) leads to a dramatic loss of activity, suggesting that this region is sensitive to electronic effects.

Experimental Protocols

A critical aspect of SAR studies is the reliable and reproducible assessment of biological activity. Below is a detailed methodology for a typical in vitro kinase assay used to determine the inhibitory activity of compounds against IRAK4.

IRAK4 Kinase Assay Protocol

This protocol is based on a homogenous time-resolved fluorescence (HTRF) assay format.

Materials:

  • Recombinant human IRAK4 enzyme

  • Biotinylated peptide substrate (e.g., Biotin-KKVGR-pT-LSVG)

  • ATP (Adenosine triphosphate)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Stop Solution: 100 mM EDTA in assay buffer

  • Detection Reagents: Streptavidin-XL665 and anti-phospho-serine/threonine antibody labeled with Europium cryptate (Eu3+-cryptate)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤ 1%.

  • Enzyme and Substrate Preparation: Dilute the IRAK4 enzyme and biotinylated peptide substrate in assay buffer to the desired working concentrations.

  • Assay Reaction:

    • Add 5 µL of the diluted test compound or vehicle (for control wells) to the wells of a low-volume 384-well assay plate.

    • Add 5 µL of the IRAK4 enzyme solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the ATP and peptide substrate mixture to each well.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding 5 µL of the stop solution to each well.

    • Add 10 µL of the detection reagent mixture (Streptavidin-XL665 and Eu3+-cryptate labeled antibody) to each well.

    • Incubate the plate in the dark at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.

    • Calculate the HTRF ratio (665 nm emission / 620 nm emission) for each well.

    • Determine the percent inhibition for each compound concentration relative to the control wells.

    • Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the Toll-like receptor and IL-1 receptor signaling pathways, leading to the activation of downstream inflammatory responses.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1 / IRAK2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 Activation TAK1_TAB TAK1/TAB Complex TRAF6->TAK1_TAB Activation IKK_Complex IKK Complex TAK1_TAB->IKK_Complex Phosphorylation MAPK_Pathway MAPK Pathway (JNK, p38) TAK1_TAB->MAPK_Pathway Phosphorylation IkappaB IκB IKK_Complex->IkappaB Phosphorylation & Degradation NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes AP1 AP-1 MAPK_Pathway->AP1 Activation AP1->Nucleus Translocation

Caption: IRAK4-mediated signaling cascade in innate immunity.

Conclusion

The structure-activity relationship of pyrazole-based IRAK4 inhibitors demonstrates that subtle modifications to the chemical scaffold can have a profound impact on biological activity. The pyrazolopyrimidine series serves as a valuable model, illustrating that optimizing substitutions on both the pyrazolopyrimidine and pyrazole rings is crucial for achieving high potency. The detailed experimental protocol for the IRAK4 kinase assay provides a robust framework for evaluating new chemical entities. Furthermore, the visualization of the IRAK4 signaling pathway underscores its central role in inflammation, reinforcing its importance as a therapeutic target. This guide provides a foundational understanding for researchers dedicated to the discovery and development of novel anti-inflammatory agents targeting IRAK4.

References

A Comparative Guide to the Biological Activity of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

Potential Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of pyrazole-substituted benzoic acid derivatives against a variety of cancer cell lines.[1][2][8] The mechanism of action for many of these compounds involves the inhibition of critical signaling pathways or cellular processes essential for cancer cell proliferation and survival.

Comparative In Vitro Anticancer Activity Data

The following table summarizes the cytotoxic activities (IC50 values) of several pyrazole derivatives that are structurally related to 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid. These compounds share the core pyrazole and phenyl moieties, with variations in their substitution patterns.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound A 3-phenyl-4-(2-(4-chlorophenyl)hydrazono)-1H-pyrazol-5(4H)-onePC-3 (Prostate)1.22[8]
Compound B 3-phenyl-4-(2-(4-nitrophenyl)hydrazono)-1H-pyrazol-5(4H)-onePC-3 (Prostate)1.24[8]
Compound C Pyrazole Benzothiazole HybridHT29 (Colon)3.17[2]
Compound D Pyrazole Carbaldehyde DerivativeMCF7 (Breast)0.25[2]
Compound E 5-alkylated selanyl-1H-pyrazoleHepG2 (Liver)13.85[2]
Compound F Fused Pyrazole DerivativeHepG2 (Liver)0.71[2]
Compound G 4-[5-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulphonamideOral Squamous Carcinoma6.7[9]
Compound H Pyrazolo[4,3-e]tetrazolo[1,5-b][10][11][12]triazine SulfonamideColo205 (Colorectal)4-91[13]
Compound I 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybridMCF-7 (Breast)15.6[6]
Experimental Protocol: MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[4][14]

Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.[15]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (like DMSO) for a specified period, typically 48 or 72 hours.[16]

  • MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.[14][16]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[14][16]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[16]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat cells with test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Dissolve formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

Workflow for the MTT cell viability assay.

Potential Antibacterial Activity

In addition to anticancer properties, pyrazole derivatives have demonstrated significant potential as antibacterial agents, particularly against Gram-positive bacteria.[3] Structure-activity relationship (SAR) studies have shown that lipophilic substituents on different parts of the molecule can enhance antibacterial efficacy.[3]

Comparative In Vitro Antibacterial Activity Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for a series of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives, which are close analogs of the title compound.

Compound IDR Group on Aniline RingBacterial StrainMIC (µg/mL)Reference
Compound 1 4-PhenoxyS. aureus ATCC 335911[3]
Compound 2 4-Bromo-3-methylB. subtilis ATCC 66231[3]
Compound 3 3,4-DichloroS. aureus ATCC 335912[3]
Compound 4 4-TrifluoromethylS. aureus ATCC 335912[3]
Compound 5 UnsubstitutedS. aureus ATCC 33591>128[3]
Compound 6 4-FluoroS. aureus ATCC 33591>128[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control well (broth with bacteria, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Potential Mechanism of Action: JNK Signaling Pathway Inhibition

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade.[10][11][12][17] This pathway is activated by various cellular stresses and inflammatory cytokines, and it plays a crucial role in regulating cellular processes such as proliferation, apoptosis, and inflammation.[10][11][12] Dysregulation of the JNK pathway is implicated in several diseases, including cancer and neurodegenerative disorders. Several pyrazole-containing compounds have been identified as inhibitors of JNK, suggesting a potential mechanism of action for the anticancer and anti-inflammatory activities observed with this class of compounds.

JNK_Pathway Stimuli Stress / Cytokines MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stimuli->MAPKKK activates MAPKK MAPKK (MKK4, MKK7) MAPKKK->MAPKK phosphorylates JNK JNK MAPKK->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Other_Substrates Other Substrates JNK->Other_Substrates phosphorylates Response Apoptosis, Inflammation, Proliferation cJun->Response Other_Substrates->Response

Simplified JNK signaling pathway.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole-benzoic acid derivatives is significantly influenced by the nature and position of substituents on both the pyrazole and the benzoic acid rings.

  • Substituents on the Phenyl Ring: For antibacterial activity, lipophilic substituents on the aniline moiety of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives, such as chloro, bromo, and trifluoromethyl groups, generally lead to improved potency.[3] In contrast, polar groups tend to diminish activity.[3]

  • Substituents on the Pyrazole Ring: In a series of pyrazolo[4,3-c]pyridines, the substitution pattern at the N-1 position of the pyrazole did not significantly alter binding to the target protein, but the introduction of an aminoalkyl chain at this position enhanced antiparasitic activity.

  • General Observations: For anticancer activity, the presence of electron-withdrawing groups on the phenyl rings of pyrazole benzothiazole hybrids has been associated with greater growth inhibition.[2] The specific arrangement of substituents can also influence selectivity for different cancer cell lines.

Conclusion

Based on the analysis of structurally similar compounds, This compound holds promise as a scaffold for the development of novel therapeutic agents. The available data strongly suggest that this compound is likely to exhibit anticancer and antibacterial properties. The chloro and methyl substituents on the core structure are common features in bioactive pyrazole derivatives.

Further investigation is warranted to synthesize and evaluate the biological activities of this compound. Initial studies should focus on in vitro screening against a panel of cancer cell lines and bacterial strains. Subsequent mechanistic studies could explore its potential as a kinase inhibitor, particularly targeting the JNK signaling pathway. This comparative guide serves as a foundational resource for directing future research and development efforts for this promising chemical entity.

References

Unveiling the Arms Race: A Comparative Guide to the Validation of Pyrazole Inhibitors as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless battle against antimicrobial resistance, the scientific community is in a constant search for novel therapeutic agents that can outmaneuver evolving pathogens. Among the promising contenders, pyrazole-based inhibitors have emerged as a significant class of compounds with potent antibacterial activity. This guide provides an objective comparison of the performance of various pyrazole inhibitors against established antibacterial targets, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for next-generation antibiotics.

This comprehensive analysis delves into the validation of pyrazole inhibitors against three key bacterial targets: DNA gyrase, Dihydrofolate Reductase (DHFR), and Topoisomerase IV. By presenting a structured overview of their efficacy, this guide aims to facilitate a deeper understanding of their potential and guide future research endeavors.

Targeting the Machinery of Life: DNA Gyrase and Topoisomerase IV

DNA gyrase and topoisomerase IV are essential bacterial enzymes that play crucial roles in DNA replication, transcription, and repair. Their inhibition leads to catastrophic consequences for bacterial survival, making them well-established targets for antibacterial drugs, such as the fluoroquinolones. A new generation of pyrazole-containing compounds has demonstrated potent inhibitory activity against these enzymes.

Comparative Efficacy of Pyrazole Inhibitors against DNA Gyrase and Topoisomerase IV

The following table summarizes the in vitro activity of various pyrazole derivatives against DNA gyrase and Topoisomerase IV, alongside their minimum inhibitory concentrations (MICs) against representative bacterial strains.

Compound ClassSpecific Compound ExampleTarget EnzymeIC50 (µM)Bacterial StrainMIC (µg/mL)Reference
N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogsCompound 3kS. aureus DNA gyrase0.24 (converted from µg/mL)S. aureus-[1]
B. subtilis DNA gyrase0.39 (converted from µg/mL)B. subtilis0.78[1]
Pyrazole-Ciprofloxacin HybridsCompound 7gE. coli DNA gyrase-S. aureus0.125[2]
Ciprofloxacin-resistant S. aureus0.125[2]
Aza-indole-derived pyrazolesCompound 36DNA gyrase & Topoisomerase IV-E. coli0.31-1.56[1]
K. pneumoniae0.31-1.56[1]
A. baumannii0.31-1.56[1]
P. aeruginosa0.31-1.56[1]
Pyrazole-thiazole hybrids-Topoisomerase II & IV-MRSA<0.2 (MBC)[1]

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. MIC values represent the minimum concentration of the antibiotic that prevents visible growth of a microorganism. Lower values for both indicate higher potency.

Disrupting Essential Metabolism: Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is another critical enzyme in bacterial metabolism, responsible for the production of tetrahydrofolate, a key component in the synthesis of DNA, RNA, and proteins. Inhibitors of DHFR, such as trimethoprim, have long been used as effective antibacterial agents. Recent studies have highlighted the potential of pyrazole derivatives as potent DHFR inhibitors.

Comparative Efficacy of Pyrazole Inhibitors against DHFR

The table below presents the inhibitory activity of different pyrazole-based compounds against DHFR and their corresponding antibacterial efficacy.

Compound ClassSpecific Compound ExampleTarget EnzymeIC50 (µM)Bacterial StrainMIC (µg/mL)Reference
Pyrazole analogues with hydrazonesCompound 3aDHFR0.11S. aureus3.12[3]
B. subtilis1.56[3]
E. coli3.12[3]
P. aeruginosa6.25[3]
Pyrazolo[4,3-c]-pyridazinesCompound 6aDHFR0.09S. aureus1.56[3]
B. subtilis3.12[3]
E. coli1.56[3]
P. aeruginosa3.12[3]
Pyrazole-clubbed pyrimidinesCompound 5cDHFR4.00MRSA245.2 (converted from µM)[4]
Thiophenyl-pyrazolyl-thiazole hybridsCompound 4cM. tuberculosis DHFR4.21M. tuberculosis0.12[5]
Compound 6bM. tuberculosis DHFR5.70M. tuberculosis0.12[5]
Compound 10bM. tuberculosis DHFR10.59M. tuberculosis1.95[5]

Experimental Protocols: A Guide to Target Validation

To ensure the reproducibility and rigorous validation of these findings, detailed experimental protocols for the key assays are provided below.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence and absence of inhibitors.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% w/v glycerol, 0.5 mg/mL albumin)

  • Stop Solution/Loading Dye (e.g., 5% SDS, 25% glycerol, 0.025% bromophenol blue)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of the pyrazole inhibitor.

  • Initiate the reaction by adding a specific concentration of DNA gyrase.

  • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reactions by adding the stop solution/loading dye.

  • Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel in TAE buffer.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.

  • Quantify the amount of supercoiled DNA to determine the IC50 value of the inhibitor.

DNA_Gyrase_Supercoiling_Assay cluster_workflow DNA Gyrase Supercoiling Assay Workflow Start Start Prepare Reaction Mix Prepare Reaction Mix: - Assay Buffer - Relaxed Plasmid DNA - Pyrazole Inhibitor Start->Prepare Reaction Mix Add DNA Gyrase Add DNA Gyrase Prepare Reaction Mix->Add DNA Gyrase Incubate Incubate at 37°C Add DNA Gyrase->Incubate Stop Reaction Stop Reaction with Loading Dye Incubate->Stop Reaction Agarose Gel Electrophoresis Agarose Gel Electrophoresis Stop Reaction->Agarose Gel Electrophoresis Visualize & Quantify Visualize & Quantify Supercoiled DNA Agarose Gel Electrophoresis->Visualize & Quantify End End Visualize & Quantify->End

Caption: Workflow of the DNA Gyrase Supercoiling Assay.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.

Materials:

  • Purified bacterial DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Dihydrofolic acid (DHF)

  • NADPH

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in the microplate wells containing DHFR assay buffer, NADPH, and the purified DHFR enzyme.

  • Add varying concentrations of the pyrazole inhibitor to the respective wells. Include a control with no inhibitor.

  • Incubate the mixture at a controlled temperature (e.g., 25°C) for a short period.

  • Initiate the reaction by adding DHF to all wells.

  • Immediately monitor the decrease in absorbance at 340 nm over time in kinetic mode.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration.

DHFR_Inhibition_Assay cluster_workflow DHFR Inhibition Assay Workflow Start Start Prepare Reaction Mix Prepare Reaction Mix: - Assay Buffer - NADPH - DHFR Enzyme - Pyrazole Inhibitor Start->Prepare Reaction Mix Initiate Reaction Initiate Reaction with DHF Prepare Reaction Mix->Initiate Reaction Monitor Absorbance Monitor Absorbance at 340 nm Initiate Reaction->Monitor Absorbance Calculate Velocity Calculate Initial Reaction Velocity Monitor Absorbance->Calculate Velocity Determine IC50 Determine IC50 Calculate Velocity->Determine IC50 End End Determine IC50->End

Caption: Workflow of the DHFR Enzyme Inhibition Assay.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare serial two-fold dilutions of the pyrazole inhibitor in CAMHB in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).

  • Inoculate each well containing the inhibitor dilutions with the bacterial suspension.

  • Include a positive control (bacteria, no inhibitor) and a negative control (broth only).

  • Incubate the plate at 37°C for 16-20 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the inhibitor that shows no visible bacterial growth (turbidity). Alternatively, measure the optical density at 600 nm.

MIC_Determination cluster_workflow MIC Determination Workflow (Broth Microdilution) Start Start Serial Dilution Prepare Serial Dilutions of Pyrazole Inhibitor Start->Serial Dilution Inoculation Inoculate with Standardized Bacteria Serial Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read Results Read Results (Visual/OD) Incubation->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End

Caption: Workflow for MIC Determination via Broth Microdilution.

Logical Relationship of Pyrazole Inhibition

The antibacterial action of pyrazole inhibitors stems from their ability to specifically bind to and inhibit the function of essential bacterial enzymes. This targeted inhibition disrupts critical cellular processes, ultimately leading to bacterial cell death or the cessation of growth.

Logical_Relationship Pyrazole_Inhibitor Pyrazole Inhibitor Bacterial_Target Bacterial Target (e.g., DNA Gyrase, DHFR) Pyrazole_Inhibitor->Bacterial_Target Binds to Inhibition Inhibition of Enzyme Function Bacterial_Target->Inhibition Disruption Disruption of Essential Cellular Processes (DNA Replication, Metabolism) Inhibition->Disruption Antibacterial_Effect Antibacterial Effect (Bacteriostatic/Bactericidal) Disruption->Antibacterial_Effect

Caption: Logical flow of pyrazole inhibitor's antibacterial action.

Conclusion and Future Directions

The data presented in this guide unequivocally demonstrates the significant potential of pyrazole derivatives as a versatile and potent class of antibacterial agents. Their ability to effectively inhibit multiple, validated bacterial targets, including DNA gyrase, topoisomerase IV, and DHFR, underscores their promise in combating drug-resistant infections.

Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo efficacy and safety profiles. Moreover, exploring the potential for synergistic combinations of pyrazole inhibitors with existing antibiotics could open new avenues for overcoming resistance. The continued investigation into the structure-activity relationships of pyrazole derivatives will be paramount in designing the next generation of highly effective and specific antibacterial drugs.

References

Comparative Analysis of Pyrazole Benzoic Acids as Anticancer Agents: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyrazole derivatives, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer effects.[1] The pyrazole ring system, consisting of three carbon atoms and two adjacent nitrogen atoms, provides a versatile scaffold for the development of novel therapeutic agents.[1][2] Modifications to this core structure, particularly the incorporation of a benzoic acid moiety, have led to the discovery of compounds with enhanced cytotoxicity and selectivity against various cancer cell lines.[3] This guide provides a comparative analysis of selected pyrazole benzoic acid derivatives, focusing on their anticancer efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

The anticancer activity of pyrazole derivatives is often attributed to their ability to interact with multiple cellular targets, including cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptors (VEGFRs), and epidermal growth factor receptors (EGFRs).[1] By inhibiting these key proteins involved in cell cycle regulation and signal transduction, pyrazole compounds can induce apoptosis, inhibit cell proliferation, and suppress tumor growth.[1][4] This multi-targeted approach is a promising strategy in cancer therapy to overcome drug resistance and improve patient outcomes.

One of the most well-known drugs containing a pyrazole structure is Celecoxib, a selective COX-2 inhibitor.[5] While primarily used as an anti-inflammatory agent, Celecoxib has also demonstrated significant antitumor effects, spurring the development of numerous analogs with improved anticancer profiles.[5][6]

Comparative Anticancer Activity

The in vitro cytotoxic activity of pyrazole benzoic acid derivatives is commonly assessed using the MTT assay against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for comparison.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)Key Target(s)
Celecoxib Analog (3a) MCF-7 (Breast)1.4-9.2 fold more potent than CelecoxibCelecoxib-COX-2
Celecoxib Analog (3c) MCF-7 (Breast)1.4-9.2 fold more potent than CelecoxibCelecoxib-COX-2
Celecoxib Analog (5b) MCF-7 (Breast)1.4-9.2 fold more potent than CelecoxibCelecoxib-COX-2
Celecoxib Analog (5c) MCF-7 (Breast)1.4-9.2 fold more potent than CelecoxibCelecoxib-COX-2
Benzofuran-pyrazole (4c) Leukemia (CCRF-CEM)1.00-2.71--c-Src Kinase
Benzofuran-pyrazole (4c) Lung (HOP-92)1.00-2.71--c-Src Kinase
Benzofuran-pyrazole (4c) Colon (HCC-2998)1.00-2.71--c-Src Kinase
Diphenyl pyrazole-chalcone (6b) HNO-97 (Head & Neck)10.5--Not Specified
Diphenyl pyrazole-chalcone (6d) HNO-97 (Head & Neck)10.0--Not Specified
3-phenyl-4-(hydrazono)-pyrazol-5-one (3a) PC-3 (Prostate)1.22Doxorubicin0.932VEGFR-2
3-phenyl-4-(hydrazono)-pyrazol-5-one (3i) PC-3 (Prostate)1.24Sorafenib1.13VEGFR-2
Pyrazolo[4,3-f]quinoline deriv. (48) HCT116 (Colon)1.7--Haspin Kinase
Pyrazolo[4,3-f]quinoline deriv. (48) HeLa (Cervical)3.6--Haspin Kinase
Indole-pyrazole deriv. (33) HCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7-64.8CDK2
Indole-pyrazole deriv. (34) HCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7-64.8CDK2
Isolongifolanone-pyrazole deriv. (37) MCF-7 (Breast)5.21--Apoptosis Induction
Pyrazole carbaldehyde deriv. (43) MCF-7 (Breast)0.25Doxorubicin0.95PI3 Kinase

This table summarizes data from multiple sources, showcasing the potent and varied anticancer activities of different pyrazole derivatives against a range of cancer cell lines.[1][7][8][9][10]

Mechanisms of Action & Signaling Pathways

The anticancer effects of pyrazole benzoic acids are mediated through various signaling pathways, primarily leading to cell cycle arrest and apoptosis.[4] A common mechanism involves the inhibition of protein kinases crucial for cancer cell survival and proliferation.

For instance, certain derivatives act as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, thereby cutting off the tumor's blood supply.[10] Others target CDKs, leading to cell cycle arrest, or induce apoptosis through the intrinsic pathway by modulating the expression of Bcl-2 family proteins and activating caspases.[1][11]

G cluster_0 Pyrazole Benzoic Acid Derivative cluster_1 Signaling Cascade cluster_2 Cellular Response PBA Pyrazole Derivative VEGFR2 VEGFR-2 PBA->VEGFR2 Inhibits PI3K PI3K PBA->PI3K Inhibits CDK2 CDK2 PBA->CDK2 Inhibits Bax Bax (Pro-apoptotic) PBA->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) PBA->Bcl2 Downregulates Angiogenesis Angiogenesis VEGFR2->Angiogenesis AKT Akt PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation CDK2->Proliferation Apoptosis Apoptosis Caspases Caspases Bax->Caspases Bcl2->Caspases Caspases->Apoptosis

Caption: Generalized signaling pathways affected by pyrazole benzoic acid derivatives.

Experimental Protocols

Standardized methodologies are crucial for the reliable evaluation and comparison of anticancer agents. Below are outlines of key experimental protocols frequently cited in the literature.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the pyrazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion into formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

G cluster_workflow General Experimental Workflow start Compound Synthesis & Characterization screen In Vitro Cytotoxicity Screening (MTT Assay) start->screen mechanism Mechanism of Action Studies screen->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle western Protein Expression (Western Blot) mechanism->western in_vivo In Vivo Studies (Xenograft Models) apoptosis->in_vivo cell_cycle->in_vivo western->in_vivo end Lead Optimization in_vivo->end

Caption: A typical workflow for the preclinical evaluation of novel anticancer agents.

Conclusion

Pyrazole benzoic acid derivatives represent a highly promising class of compounds in the field of anticancer drug discovery. Their structural versatility allows for the fine-tuning of their pharmacological properties to target specific cancer-related pathways.[1] The data presented in this guide highlight the potent cytotoxic effects of various analogs against a range of cancer cell lines, often exceeding the efficacy of standard chemotherapeutic drugs.[1][10] Future research should continue to focus on structure-activity relationship (SAR) studies to optimize lead compounds for improved potency, selectivity, and pharmacokinetic profiles, paving the way for their potential clinical application.[3]

References

Assessing the Selectivity of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential selectivity of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid, a novel small molecule with a pyrazole--based scaffold. Due to the limited publicly available data on this specific compound, this analysis is based on the well-documented selectivity profiles of structurally related pyrazole derivatives, particularly those developed as kinase inhibitors. The pyrazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into inhibitors of various protein kinases.[1] The selectivity of such compounds is a critical determinant of their therapeutic efficacy and safety profile.

Hypothetical Selectivity Profile and Comparative Analysis

While experimental data for this compound is not available, we can extrapolate a hypothetical selectivity profile based on known structure-activity relationships (SAR) of similar compounds. Pyrazole-based inhibitors often achieve selectivity through specific interactions with amino acid residues in the ATP-binding pocket of kinases.[2] Modifications to the pyrazole core and its substituents can significantly alter the selectivity profile.[1]

For the purpose of this guide, we will compare the hypothetical profile of our target compound with two well-characterized pyrazole-based kinase inhibitors: a selective LRRK2 inhibitor and a multi-targeted CDK inhibitor.

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetThis compound (Hypothetical IC50, nM)Comparator A: Selective LRRK2 Inhibitor (IC50, nM)[3]Comparator B: Multi-targeted CDK Inhibitor (IC50, nM)[4]
Primary Target(s) UndeterminedG2019S-LRRK2 (25) CDK8 (398.8)
Off-Target Kinases
CDK2>10,000>10,000>5,000
ROCK2>10,000850Not Reported
GSK3β>10,000>10,000Not Reported
SRC>10,0001,200Not Reported
p38α>10,000>10,000Not Reported

Note: The IC50 values for this compound are hypothetical and serve as a placeholder for comparative purposes. Actual values must be determined experimentally.

Experimental Protocols for Selectivity Assessment

To experimentally determine the selectivity of this compound, a tiered approach is recommended, starting with broad screening and progressing to more focused cellular assays.

Large-Panel Kinase Screening (Biochemical Assay)

This is a primary method to assess the selectivity of a kinase inhibitor against a large number of purified kinases.

Methodology:

  • Compound Preparation: The test compound, this compound, is serially diluted to a range of concentrations.

  • Kinase Panel: A large panel of recombinant human protein kinases (e.g., the DiscoverX KINOMEscan™ or similar) is utilized.

  • Binding or Activity Assay:

    • Binding Assay: The ability of the test compound to displace a proprietary ligand from the ATP-binding site of each kinase is measured. The amount of kinase-ligand interaction is quantified, typically using qPCR or a tag-based system.

    • Activity Assay: The enzymatic activity of each kinase is measured in the presence of the test compound. This is often done by quantifying the phosphorylation of a generic or specific substrate using methods like radiometric assays (³²P-ATP or ³³P-ATP), fluorescence polarization, or luminescence-based ATP detection.

  • Data Analysis: The concentration of the test compound that results in 50% inhibition of kinase activity or binding (IC50) is calculated for each kinase in the panel. The results are often visualized as a "selectivity tree" or a heatmap to provide a broad overview of on-target and off-target activities.

Cellular Target Engagement Assays

These assays confirm that the compound interacts with its intended target in a more physiologically relevant cellular environment.

Methodology (Example: Cellular Thermal Shift Assay - CETSA):

  • Cell Culture and Treatment: Intact cells expressing the target kinase are incubated with various concentrations of the test compound.

  • Thermal Challenge: The cells are heated to a range of temperatures, causing protein denaturation and aggregation.

  • Lysis and Fractionation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

  • Target Quantification: The amount of the target kinase remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.

  • Data Analysis: Ligand binding stabilizes the target protein, leading to a higher melting temperature. A shift in the thermal denaturation curve in the presence of the compound indicates target engagement.

Downstream Signaling Pathway Analysis

This functional assay assesses the effect of the compound on the signaling pathway downstream of the target kinase.

Methodology:

  • Cell Treatment: Cells are treated with the test compound at various concentrations.

  • Stimulation: If the pathway is not constitutively active, it is stimulated with an appropriate agonist.

  • Lysate Preparation: Cell lysates are prepared at various time points after stimulation.

  • Phospho-Protein Detection: The phosphorylation status of known downstream substrates of the target kinase is assessed using techniques such as Western blotting with phospho-specific antibodies, ELISA, or mass spectrometry-based phosphoproteomics.

  • Data Analysis: A dose-dependent decrease in the phosphorylation of a downstream substrate provides evidence of target inhibition in a cellular context.

Visualizing Experimental Workflows and Pathways

DOT Script for Kinase Inhibitor Selectivity Profiling Workflow

G cluster_0 Biochemical Screening cluster_1 Cellular Assays cluster_2 Selectivity Assessment A Test Compound (this compound) B Large-Panel Kinase Assay (e.g., >400 kinases) A->B C Determine IC50 Values B->C G Identify On-Target and Off-Target Effects C->G D Cellular Target Engagement (e.g., CETSA) E Downstream Pathway Analysis (Phospho-protein levels) D->E F Phenotypic Assays (e.g., Cell Proliferation, Apoptosis) E->F F->G H Structure-Activity Relationship (SAR) -Guided Optimization G->H I Lead Candidate Selection H->I

Caption: Workflow for assessing the selectivity of a novel kinase inhibitor.

DOT Script for a Hypothetical Kinase Signaling Pathway

G receptor Growth Factor Receptor target_kinase Target Kinase (e.g., a Receptor Tyrosine Kinase) receptor->target_kinase Activates downstream_kinase Downstream Kinase target_kinase->downstream_kinase Phosphorylates transcription_factor Transcription Factor downstream_kinase->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response Regulates inhibitor 2-Chloro-4-(3-methyl-1H- pyrazol-1-yl)benzoic acid inhibitor->target_kinase

Caption: Inhibition of a hypothetical kinase signaling pathway.

References

Comparative Analysis of Pyrazole Derivatives in Anticancer Research: A Focus on Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pyrazole derivatives as potential anticancer agents, with a specific focus on the context of cross-resistance. While direct cross-resistance studies for 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid are not extensively available in public literature, this document synthesizes data from various pyrazole-based compounds to offer insights into their relative performance and potential for overcoming resistance mechanisms. The information is intended to support further research and drug development efforts in oncology.

Introduction to Pyrazole Derivatives in Oncology

Pyrazole derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including potent anticancer effects.[1][2] Their structural versatility allows for the design of molecules that can target various key signaling pathways involved in tumor growth and proliferation.[1][2] Notably, many pyrazole-containing compounds have been investigated as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial mediators of cancer cell signaling.[3][4][5]

Drug resistance, both intrinsic and acquired, remains a major challenge in cancer therapy. Cross-resistance, where cancer cells develop resistance to multiple drugs with similar mechanisms of action, further complicates treatment strategies. Understanding the potential for cross-resistance among different pyrazole derivatives is therefore critical for the development of robust and effective anticancer therapeutics.

Comparative Efficacy of Pyrazole Derivatives

The following table summarizes the in vitro anticancer activity of various pyrazole derivatives against different cancer cell lines. This data provides a basis for comparing their potency and spectrum of activity, which can be an initial indicator of their potential for differential susceptibility and cross-resistance.

Compound ID/NameTarget(s)Cancer Cell LineIC50 (µM)Reference
Fused Pyrazole Derivative 3 EGFRHEPG20.06[3][4]
Fused Pyrazole Derivative 9 VEGFR-2HEPG20.22[3][4]
Fused Pyrazole Derivative 12 EGFR, VEGFR-2HEPG2EGFR: 0.23, VEGFR-2: 0.23[3]
Pyrazole-Thiophene Hybrid 2 EGFR (wild-type & T790M)MCF-7, HepG2MCF-7: 6.57, HepG2: 8.86[6]
Pyrazole-Thiophene Hybrid 8 VEGFR-2MCF-78.08[6]
Pyrazole-Thiophene Hybrid 14 EGFR (wild-type & T790M), VEGFR-2MCF-7, HepG2MCF-7: 12.94, HepG2: 19.59[6]
Indole-Pyrazole Derivative 33 CDK2HCT116, MCF7, HepG2, A549< 23.7[1]
Indole-Pyrazole Derivative 34 CDK2HCT116, MCF7, HepG2, A549< 23.7[1]

Potential Mechanisms of Action and Resistance

The primary mechanism of action for many anticancer pyrazole derivatives involves the inhibition of protein kinases that are critical for cell signaling pathways controlling proliferation, survival, and angiogenesis.

Signaling Pathway Inhibition

The diagram below illustrates the general mechanism of action of pyrazole derivatives that target EGFR and VEGFR-2 signaling pathways.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR-2->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway VEGFR-2->PLCg_PKC Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PLCg_PKC->Angiogenesis Pyrazole_Inhibitor Pyrazole Derivative Pyrazole_Inhibitor->EGFR Pyrazole_Inhibitor->VEGFR-2

Caption: General mechanism of pyrazole derivatives as EGFR/VEGFR-2 inhibitors.

Hypothesized Cross-Resistance Mechanisms

Cross-resistance between different pyrazole derivatives could arise from several mechanisms, primarily related to their targets and the cellular response to inhibition.

cluster_0 Resistance Mechanisms Pyrazole_A Pyrazole Derivative A Cancer_Cell Cancer Cell Pyrazole_A->Cancer_Cell Pyrazole_B Pyrazole Derivative B Pyrazole_B->Cancer_Cell Target_Mutation Target Kinase Mutation (e.g., T790M in EGFR) Target_Mutation->Pyrazole_A confers resistance to Target_Mutation->Pyrazole_B confers resistance to Bypass_Pathway Activation of Bypass Signaling Pathways Bypass_Pathway->Pyrazole_A circumvents effect of Bypass_Pathway->Pyrazole_B circumvents effect of Drug_Efflux Increased Drug Efflux (e.g., ABC Transporters) Drug_Efflux->Pyrazole_A expels Drug_Efflux->Pyrazole_B expels Cancer_Cell->Target_Mutation develops Cancer_Cell->Bypass_Pathway activates Cancer_Cell->Drug_Efflux upregulates

Caption: Potential mechanisms of cross-resistance to pyrazole derivatives.

Experimental Protocol for Cross-Resistance Studies

To experimentally determine the cross-resistance profile of this compound and other pyrazole derivatives, a systematic in vitro approach can be employed.

Workflow for In Vitro Cross-Resistance Assessment

The following diagram outlines a typical workflow for generating drug-resistant cell lines and assessing cross-resistance.

Start Start Parental_Cells Parental Cancer Cell Line Start->Parental_Cells Drug_Exposure Continuous Exposure to Increasing Concentrations of Pyrazole Derivative A Parental_Cells->Drug_Exposure Resistant_Clones Isolation of Resistant Clones Drug_Exposure->Resistant_Clones IC50_Determination Determine IC50 of Pyrazole Derivative A (Confirmation of Resistance) Resistant_Clones->IC50_Determination Cross_Resistance_Assay Determine IC50 of Other Pyrazole Derivatives (e.g., Compound X, Y, Z) IC50_Determination->Cross_Resistance_Assay Analysis Compare IC50 Ratios (Resistant vs. Parental) Cross_Resistance_Assay->Analysis End End Analysis->End

Caption: Experimental workflow for in vitro cross-resistance studies.

Detailed Methodologies

1. Cell Culture and Reagents:

  • Parental cancer cell lines (e.g., MCF-7, A549, HEPG2) should be obtained from a reputable cell bank.
  • Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
  • Pyrazole derivatives, including this compound and comparator compounds, should be dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

2. Generation of Resistant Cell Lines:

  • Expose parental cells to a low concentration (e.g., IC20) of the primary pyrazole derivative.
  • Gradually increase the drug concentration in a stepwise manner as cells develop resistance and resume normal growth.
  • This process can take several months.
  • Isolate single-cell clones from the resistant population by limiting dilution or cell sorting.

3. Cytotoxicity Assay (IC50 Determination):

  • Seed parental and resistant cells in 96-well plates at an appropriate density.
  • After 24 hours, treat the cells with a serial dilution of the pyrazole derivatives.
  • Incubate for a specified period (e.g., 72 hours).
  • Assess cell viability using a suitable method, such as the MTT or resazurin assay.
  • Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.

4. Calculation of Resistance Factor (RF):

  • The degree of resistance is determined by calculating the Resistance Factor (RF):
  • RF = IC50 (resistant cell line) / IC50 (parental cell line)
  • An RF value significantly greater than 1 indicates resistance. Cross-resistance is observed when a cell line resistant to one compound shows resistance to another.

Conclusion and Future Directions

The available data on pyrazole derivatives highlight their potential as a versatile scaffold for the development of novel anticancer agents. While specific cross-resistance data for this compound is limited, the comparative analysis of related compounds suggests that variations in their chemical structure can lead to differences in potency and target specificity. This, in turn, may influence their cross-resistance profiles.

Future research should focus on systematic cross-resistance studies using the methodologies outlined in this guide. Elucidating the molecular mechanisms of resistance to this class of compounds will be crucial for designing next-generation pyrazole derivatives that can overcome clinical resistance and improve patient outcomes.

References

Pyrazole Derivatives Emerge as Potent Alternatives to Existing Antibiotics in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

New research highlights the significant in vivo efficacy of novel pyrazole derivatives, positioning them as promising candidates in the fight against antibiotic resistance. These compounds have demonstrated potent antibacterial activity, in some cases surpassing that of established antibiotics, in preclinical infection models. This guide provides a comprehensive comparison of the performance of pyrazole derivatives against existing antibiotics, supported by experimental data, detailed protocols, and mechanistic insights.

The ever-growing threat of multidrug-resistant bacteria necessitates the urgent development of new antimicrobial agents. Pyrazole derivatives, a class of heterocyclic organic compounds, have recently garnered considerable attention for their broad-spectrum antibacterial properties. Extensive preclinical research, including both in vitro and in vivo studies, has demonstrated their potential to combat a range of clinically relevant pathogens.

Comparative In Vivo Efficacy

Recent studies have focused on evaluating the therapeutic efficacy of pyrazole derivatives in animal models of bacterial infections, providing crucial data on their performance compared to standard-of-care antibiotics.

Topical Efficacy of Celecoxib in MRSA Skin Infections

A notable example is the investigation of celecoxib, a well-known anti-inflammatory drug containing a pyrazole moiety, for its antibacterial properties. In a mouse model of methicillin-resistant Staphylococcus aureus (MRSA) skin infection, topical application of celecoxib demonstrated a significant reduction in bacterial load.

Table 1: In Vivo Efficacy of Topical Celecoxib against MRSA Skin Infection in Mice [1][2]

Treatment GroupMean Bacterial Count (log10 CFU/wound ± SD)Reduction in Bacterial Load (log10 CFU) vs. Control
Vehicle Control (Petroleum Jelly)--
1% Celecoxib0.66 ± 0.190.66
2% Celecoxib1.02 ± 0.271.02
2% Fusidic Acid-Significant reduction
Clindamycin (oral)-Significant reduction

As shown in Table 1, both 1% and 2% celecoxib formulations led to a significant decrease in MRSA colony-forming units (CFUs) in infected wounds, with the 2% formulation showing a greater than 1-log reduction.[1][2] This effect was comparable to that of established topical and systemic antibiotics, fusidic acid and clindamycin, respectively.

Systemic Efficacy of Pyrazole Derivatives

While comprehensive in vivo data for systemic infections are still emerging, in vitro studies have shown that certain pyrazole-ciprofloxacin hybrids exhibit potent activity against various bacterial strains, including ciprofloxacin-resistant S. aureus.[3][4] These findings strongly suggest the potential for developing effective systemic antibacterial agents based on the pyrazole scaffold. Further in vivo studies are warranted to establish their efficacy in systemic infection models and compare it with standard antibiotics like ciprofloxacin.

Mechanisms of Action: A Multi-pronged Attack

Pyrazole derivatives exhibit diverse mechanisms of action, targeting essential bacterial processes and, in some cases, modulating the host immune response.

Inhibition of DNA Gyrase and Topoisomerase IV

A primary mechanism of action for several pyrazole derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are crucial for DNA replication, repair, and recombination. By binding to these enzymes, pyrazole derivatives disrupt these vital processes, ultimately leading to bacterial cell death. This mechanism is analogous to that of fluoroquinolone antibiotics.

Diagram of DNA Gyrase Inhibition by Pyrazole Derivatives

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Pyrazole_Derivative Pyrazole Derivative DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Pyrazole_Derivative->DNA_Gyrase Binds to and inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to FAS_Inhibition cluster_pathway Bacterial Fatty Acid Biosynthesis (FAS-II) Acetyl_CoA Acetyl-CoA FabF β-ketoacyl-ACP synthase (FabF) Acetyl_CoA->FabF Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabF Elongation_Cycle Fatty Acid Elongation Cycle FabF->Elongation_Cycle Fatty_Acids Fatty Acids Elongation_Cycle->Fatty_Acids Membrane Bacterial Cell Membrane Synthesis Fatty_Acids->Membrane Cell_Viability Bacterial Cell Viability Membrane->Cell_Viability Essential for Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->FabF Inhibits Celecoxib_Mechanism cluster_host Host Cell cluster_bacterium Bacterium Celecoxib Celecoxib SIRT1 SIRT1 Activation Celecoxib->SIRT1 Macromolecule_Synthesis Inhibition of RNA, DNA, & Protein Synthesis Celecoxib->Macromolecule_Synthesis Directly inhibits NF_kB NF-κB Pathway SIRT1->NF_kB Inhibits Inflammation Reduced Inflammation NF_kB->Inflammation Leads to Bacterial_Death Bacterial Death Macromolecule_Synthesis->Bacterial_Death Experimental_Workflow Infection Intradermal infection of mice with MRSA USA300 Wound_Formation Wound formation (48 hours post-infection) Infection->Wound_Formation Treatment Topical application of Celecoxib, Fusidic Acid, or Vehicle Control (twice daily for 5 days) Wound_Formation->Treatment Evaluation Evaluation of bacterial load (CFU count in wound tissue) Treatment->Evaluation Cytokine_Analysis Analysis of inflammatory cytokines in wound tissue Evaluation->Cytokine_Analysis

References

Performance Benchmarks of Novel Pyrazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. This guide provides a comparative analysis of the performance of recently developed pyrazole derivatives, with a focus on their anticancer and anti-inflammatory properties. The data presented is compiled from recent scientific literature, offering an objective overview supported by experimental evidence.

Anticancer Activity of Novel Pyrazole Derivatives

Novel pyrazole compounds have demonstrated significant potential as anticancer agents by targeting various components of cell signaling pathways crucial for tumor growth and survival. The following tables summarize the in vitro cytotoxic activity of several promising pyrazole derivatives against a panel of human cancer cell lines.

Data Presentation: Cytotoxic Activity of Pyrazole Compounds

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Target/Mechanism
1,3,4,5-tetrasubstituted pyrazole (117a) --Diclofenac Sodium-Anti-inflammatory
Compound 161a A-5494.915-Fluorouracil59.27Anticancer
Compound 161b A-5493.225-Fluorouracil59.27Anticancer
Pyrazolo[4,3-c]pyridine derivative (41) MCF71.937 (µg/mL)Doxorubicin4.162 (µg/mL)PI3K/AKT, MARK/ERK inhibitor
Pyrazolo[4,3-c]pyridine derivative (41) HepG23.695 (µg/mL)Doxorubicin3.832 (µg/mL)PI3K/AKT, MARK/ERK inhibitor
Indole-pyrazole hybrid (33) HCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7 - 64.8CDK2 inhibitor
Indole-pyrazole hybrid (34) HCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7 - 64.8CDK2 inhibitor
Pyrene-pyrazole analog (16) MCF71--Tubulin polymerization inhibitor
Pyrene-pyrazole analog (16) MDA-MB-2310.5--Tubulin polymerization inhibitor
Pyrazole-indole hybrid (7a) HepG26.1 ± 1.9Doxorubicin24.7 ± 3.2Anticancer
Pyrazole-indole hybrid (7b) HepG27.9 ± 1.9Doxorubicin24.7 ± 3.2Anticancer

Anti-inflammatory Activity of Novel Pyrazole Derivatives

The anti-inflammatory properties of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Data Presentation: In Vitro COX Inhibition by Pyrazole Compounds

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference Compound
Celecoxib 5.20.04130-
Phenylbutazone 15250.6-
SC-558 6.30.012525-

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Test compounds

  • Control compounds

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test pyrazole compounds and control drugs. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, remove the medium and add MTT solution to each well. Incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of a drug that is required for 50% inhibition in vitro, is calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[4][5][6] The activity is typically determined by measuring the production of prostaglandins, such as PGE2, from arachidonic acid.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Cofactors (e.g., hematin, epinephrine)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds

  • Reference inhibitors (e.g., Celecoxib, Phenylbutazone)

  • Detection system (e.g., ELISA kit for PGE2, LC-MS/MS)

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the test pyrazole compounds or reference inhibitors.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a specific time by adding a quenching agent (e.g., hydrochloric acid).

  • Product Quantification: Quantify the amount of PGE2 produced using a suitable detection method.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Signaling Pathways and Experimental Workflows

CDK2 Signaling Pathway in G1/S Transition

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly at the G1/S transition.[7][8][9][10] Many pyrazole-based anticancer compounds exert their effect by inhibiting CDK2.

CDK2_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb hyperphosphorylates G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->CyclinE_CDK2

Caption: Pyrazole inhibitors block CDK2, preventing Rb hyperphosphorylation and G1/S cell cycle transition.

BRAF/MEK/ERK (MAPK) Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[11][12][13][14] Mutations in this pathway, particularly in BRAF, are common in many cancers, making it a key target for anticancer therapies.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation Survival TranscriptionFactors->Proliferation Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->BRAF

Caption: Pyrazole-based inhibitors can target BRAF, disrupting the MAPK signaling cascade and cancer cell growth.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is another central regulator of cell growth, proliferation, and survival.[15][16][17][18][19] Its dysregulation is frequently observed in cancer, and it represents a significant target for drug development.

PI3K_AKT_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR CellGrowth Cell Growth Proliferation mTOR->CellGrowth Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->PI3K

Caption: Pyrazole compounds can inhibit PI3K, blocking downstream AKT/mTOR signaling and cancer progression.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening novel pyrazole compounds for their anticancer activity.

Experimental_Workflow Compound_Synthesis Novel Pyrazole Compound Synthesis MTT_Assay MTT Cytotoxicity Assay Compound_Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Pathway_Analysis Signaling Pathway Analysis Mechanism_Studies->Pathway_Analysis In_Vivo_Studies In Vivo Animal Studies Mechanism_Studies->In_Vivo_Studies

Caption: A standard workflow for the evaluation of novel anticancer pyrazole compounds.

References

Safety Operating Guide

Navigating the Disposal of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed operational plan for the safe disposal of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid, a compound that requires careful management due to its hazardous properties.

Hazard Profile

This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Adherence to strict safety protocols during handling and disposal is therefore essential.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1] If dust is generated, a NIOSH-approved respirator may be necessary.

Spill Management

In the event of a spill, the area should be evacuated and ventilated. Spilled material should be absorbed with an inert material such as sand or vermiculite and collected into a sealed container for disposal.[1] Do not allow the chemical to enter drains or waterways.[1]

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through a licensed hazardous waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or in regular solid waste.

  • Waste Segregation and Collection :

    • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.

    • The container should be made of a material compatible with the chemical.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Labeling :

    • The waste container must be labeled with the full chemical name: "this compound".

    • Include the appropriate hazard pictograms (e.g., GHS07 for irritant and harmful).

    • Indicate the approximate quantity of waste in the container.

  • Storage :

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1]

    • Ensure the storage area is away from incompatible materials and sources of ignition.[1]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste manifest and handover procedures. The waste must be disposed of by licensed waste carriers.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe waste_collection Collect Waste in a Designated, Labeled, and Sealed Container ppe->waste_collection storage Store Waste Container in a Cool, Dry, Well-Ventilated Hazardous Waste Area waste_collection->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs disposal Hand Over Waste to Licensed Disposal Service contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling of 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid (CAS No. 220461-68-7). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Acute toxicity, oral (Category 4) , H302: Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2) , H315: Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A) , H319: Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) , H335: May cause respiratory irritation.[1]

Signal Word: Warning

Pictogram:

alt text

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.

Protection TypeEquipment SpecificationsRationale
Eye and Face Protection Chemical safety goggles or glasses conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a risk of splashing.To prevent contact with eyes, which can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after use.To prevent skin contact, which can lead to irritation.[1]
Body Protection A complete suit protecting against chemicals or a fully buttoned lab coat.To protect the skin from accidental exposure.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or for nuisance exposures.To prevent respiratory tract irritation from dust or aerosols.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling ensures minimal exposure and risk.

1. Preparation:

  • Consult the Safety Data Sheet (SDS) thoroughly before starting any work.

  • Ensure that a safety shower and eyewash station are readily accessible.

  • Verify that all necessary PPE is available and in good condition.

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

2. Handling:

  • Avoid direct contact with the substance.

  • Minimize dust generation and accumulation.

  • Do not eat, drink, or smoke in the work area.

  • Wash hands thoroughly after handling the compound.

3. Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
If Inhaled Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
In Case of Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
In Case of Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses if present and easy to do. Continue rinsing.[1]
If Swallowed Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of the substance and any contaminated materials in a suitable, closed container labeled for chemical waste.

  • Disposal Method: Arrange for disposal through a licensed professional waste disposal service. Do not let the product enter drains.

  • Contaminated Packaging: Dispose of as unused product.

Logical Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Consult SDS Consult SDS Verify PPE Verify PPE Consult SDS->Verify PPE Check Emergency Equipment Check Emergency Equipment Verify PPE->Check Emergency Equipment Use Fume Hood Use Fume Hood Check Emergency Equipment->Use Fume Hood Wear Appropriate PPE Wear Appropriate PPE Use Fume Hood->Wear Appropriate PPE Minimize Dust Minimize Dust Wear Appropriate PPE->Minimize Dust Avoid Contact Avoid Contact Minimize Dust->Avoid Contact Proper Storage Proper Storage Avoid Contact->Proper Storage Decontaminate Work Area Decontaminate Work Area Proper Storage->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Wash Hands Wash Hands Dispose of Waste->Wash Hands

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.